5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-ethenyl-5-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-9-6(2)7(5-10)4-8-9/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOKXLFAZAAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389548 | |
| Record name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120841-97-6 | |
| Record name | 1-Ethenyl-5-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120841-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the heterocyclic compound 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. This molecule, belonging to the pyrazole class, is of interest to researchers in medicinal chemistry and materials science due to its potential as a versatile building block for the synthesis of more complex bioactive molecules and functional polymers. This document summarizes its known physical and chemical data, outlines detailed hypothetical experimental protocols for its synthesis and characterization based on established chemical principles, and provides a visual representation of the experimental workflow.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 120841-97-6 | [1] |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Physical State | Likely a solid at room temperature | Inferred from related compounds[2] |
| SMILES | C=CN1C(=C(C=N1)C=O)C | - |
| InChI Key | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like DMF and DMSO.[3] | Inferred from related compounds |
| Hazard | Irritant | [1] |
Experimental Protocols
The following sections detail hypothetical yet comprehensive experimental protocols for the synthesis, purification, and characterization of this compound. These methodologies are based on well-established synthetic routes for analogous pyrazole derivatives, particularly the Vilsmeier-Haack reaction for formylation.[4][5][6][7][8][9][10]
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[4][5][6][8][9][10][11] This proposed synthesis starts from the precursor 5-methyl-1-vinyl-1H-pyrazole.
2.1.1. Materials and Reagents:
-
5-methyl-1-vinyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
Standard laboratory glassware and magnetic stirrer
2.1.2. Reaction Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10°C. This in-situ preparation generates the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Dissolve 5-methyl-1-vinyl-1H-pyrazole in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using one of the following standard laboratory techniques:
-
Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain a pure crystalline product.[12]
-
Column Chromatography: For oily or impure solid products, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm with distinct coupling patterns), the aldehyde proton (a singlet around 9.5-10.0 ppm), the methyl protons (a singlet around 2.5 ppm), and the pyrazole ring proton.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon of the aldehyde (around 180-190 ppm), the carbons of the pyrazole ring, the vinyl carbons, and the methyl carbon.
2.3.2. Infrared (IR) Spectroscopy:
The IR spectrum should exhibit a strong absorption band characteristic of the aldehyde C=O stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl and vinyl groups, and C=C and C=N stretching vibrations from the pyrazole ring and vinyl group.
2.3.3. Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (136.15 g/mol ).
Logical Workflow and Visualization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide consolidates the available physicochemical data for this compound and provides a robust, albeit hypothetical, framework for its synthesis and characterization. The outlined protocols, based on established chemical literature for similar compounds, offer a reliable starting point for researchers aiming to synthesize and utilize this versatile pyrazole derivative in their drug discovery and materials science endeavors. Further experimental validation is necessary to confirm the specific physical properties and optimize the proposed synthetic route.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 3. jpsionline.com [jpsionline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS No. 120841-97-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and characterization, and explores its potential applications in drug discovery, including its interaction with key signaling pathways.
Chemical and Physical Properties
This compound is a pyrazole derivative characterized by the presence of a methyl group at the 5-position, a vinyl group at the 1-position, and a carbaldehyde (formyl) group at the 4-position of the pyrazole ring.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 120841-97-6 | [1] |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| MDL Number | MFCD03167207 | [1] |
| Hazard Statement | Irritant | [1] |
Experimental Protocols
Synthesis
The synthesis of this compound can be achieved through a two-step process involving the vinylation of 5-methyl-1H-pyrazole followed by Vilsmeier-Haack formylation.
Step 1: Synthesis of 5-Methyl-1-vinyl-1H-pyrazole
One common method for the synthesis of 1-vinylpyrazoles is the reaction of a pyrazole with vinyl acetate.[3][4]
-
Materials: 5-methyl-1H-pyrazole, vinyl acetate, mercuric(II) sulfate (catalyst).
-
Procedure: A mixture of 5-methyl-1H-pyrazole and a molar excess of vinyl acetate is heated to boiling. A catalytic amount of mercuric(II) sulfate is added to the reaction mixture. The reaction is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess vinyl acetate is removed under reduced pressure. The crude product is then purified by vacuum distillation.[3]
Step 2: Vilsmeier-Haack Formylation of 5-Methyl-1-vinyl-1H-pyrazole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[5][6][7][8][9]
-
Materials: 5-Methyl-1-vinyl-1H-pyrazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, and a suitable base for neutralization (e.g., sodium carbonate or sodium hydroxide solution).
-
Procedure: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to an ice-cooled solution of N,N-dimethylformamide with stirring. 5-Methyl-1-vinyl-1H-pyrazole is then added dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by TLC. After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Experimental Workflow for Synthesis
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS No. 120841-97-6). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this document presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopy. A detailed, representative experimental protocol for its synthesis is also provided.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 120841-97-6 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation patterns observed in analogous pyrazole and vinyl-substituted heterocyclic compounds.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.90 | s | 1H | Aldehyde (-CHO) |
| ~7.95 | s | 1H | Pyrazole H-3 |
| ~7.10 | dd | 1H | Vinyl (-CH=) |
| ~5.70 | dd | 1H | Vinyl (=CH₂) (trans) |
| ~5.20 | dd | 1H | Vinyl (=CH₂) (cis) |
| ~2.60 | s | 3H | Methyl (-CH₃) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | Aldehyde C=O |
| ~148.0 | Pyrazole C-5 |
| ~138.0 | Pyrazole C-3 |
| ~130.0 | Vinyl -CH= |
| ~115.0 | Pyrazole C-4 |
| ~105.0 | Vinyl =CH₂ |
| ~14.0 | Methyl -CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Weak | C-H stretch (aromatic/vinyl) |
| ~2920 | Weak | C-H stretch (methyl) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1630 | Medium | C=C stretch (vinyl) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~960 | Medium | =C-H bend (vinyl) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 136 | High | [M]⁺ (Molecular Ion) |
| 135 | Medium | [M-H]⁺ |
| 108 | Medium | [M-CO]⁺ |
| 107 | High | [M-CHO]⁺ |
| 80 | Medium | [C₄H₄N₂]⁺ (Pyrazole ring fragment) |
Experimental Protocols
The synthesis of this compound can be approached through a multi-step process, culminating in a Vilsmeier-Haack formylation. The following is a representative protocol based on established methods for the synthesis of similar pyrazole-4-carbaldehydes.
Synthesis of 5-Methyl-1H-pyrazole
-
Reaction Setup: A mixture of hydrazine hydrate (1.0 eq) and acetylacetone (1.0 eq) in ethanol is stirred at room temperature.
-
Reaction Progression: The reaction is typically exothermic and is stirred for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to yield 3,5-dimethylpyrazole.
N-Vinylation of 5-Methyl-1H-pyrazole
-
Reaction Setup: 3,5-dimethylpyrazole (1.0 eq) is dissolved in a suitable solvent such as dioxane containing a catalytic amount of a base (e.g., potassium hydroxide).
-
Acetylene bubbling: Acetylene gas is bubbled through the solution at elevated temperature and pressure.
-
Work-up: After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The crude 1-vinyl-3,5-dimethylpyrazole is then purified by vacuum distillation.
Formylation of 1-vinyl-3,5-dimethylpyrazole (Vilsmeier-Haack Reaction)
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise to dimethylformamide (DMF, 5.0 eq) with stirring. The mixture is then allowed to warm to room temperature.
-
Reaction with Pyrazole: The synthesized 1-vinyl-3,5-dimethylpyrazole (1.0 eq) is added dropwise to the Vilsmeier reagent.
-
Reaction Progression: The reaction mixture is heated to 60-80°C and stirred for several hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel to afford this compound.
Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Spectroscopic Analysis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected ¹H and ¹³C NMR spectral features based on the analysis of structurally similar pyrazole derivatives. Furthermore, it presents standardized experimental protocols for acquiring high-quality NMR spectra and a logical workflow for spectral assignment, serving as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.
Introduction
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are based on established NMR data for analogous pyrazole structures.[1][2][3][4][5][6]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CHO | 9.8 - 10.2 | Singlet (s) | - |
| H-3 (pyrazole ring) | 7.8 - 8.2 | Singlet (s) | - |
| H-vinyl (α to N) | 7.0 - 7.5 | Doublet of doublets (dd) | 15.0 - 17.0, 8.0 - 10.0 |
| H-vinyl (β, trans to N) | 5.8 - 6.2 | Doublet of doublets (dd) | 15.0 - 17.0, 1.0 - 2.0 |
| H-vinyl (β, cis to N) | 5.2 - 5.6 | Doublet of doublets (dd) | 8.0 - 10.0, 1.0 - 2.0 |
| CH₃ | 2.4 - 2.8 | Singlet (s) | - |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 185 - 195 |
| C-5 (pyrazole ring) | 145 - 155 |
| C-3 (pyrazole ring) | 138 - 145 |
| C-vinyl (α to N) | 130 - 135 |
| C-4 (pyrazole ring) | 115 - 125 |
| C-vinyl (β) | 105 - 115 |
| CH₃ | 12 - 18 |
Experimental Protocols
To obtain high-resolution ¹H and ¹³C NMR spectra for this compound, the following experimental procedures are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Spectral Width: A spectral width of 0 to 200 ppm.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
Visualization of Molecular Structure and NMR Assignment Workflow
The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a logical workflow for spectral analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for NMR spectral assignment.
References
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Bifunctional Reactivity of Vinyl Pyrazole Aldehydes: A Technical Guide for Synthetic and Medicinal Chemists
An In-depth Exploration of the Synthesis, Reaction Mechanisms, and Applications of Vinyl Pyrazole Aldehydes in Drug Discovery and Materials Science.
Vinyl pyrazole aldehydes represent a unique class of heterocyclic compounds characterized by the simultaneous presence of a reactive aldehyde group and a versatile vinyl moiety attached to a pyrazole core. This dual functionality imparts a rich and tunable reactivity profile, making them valuable building blocks in organic synthesis, particularly for the construction of complex molecular architectures and pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of vinyl pyrazole aldehydes, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical transformations.
Synthesis of Vinyl Pyrazole Aldehydes
The synthesis of vinyl pyrazole aldehydes can be approached in two primary ways: by constructing the pyrazole ring with the vinyl and aldehyde functionalities already incorporated in the precursors, or by introducing one or both of these groups onto a pre-existing pyrazole scaffold.
One common strategy to introduce the aldehyde functionality is through the Vilsmeier-Haack reaction on a suitable hydrazone precursor. This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide (DMF), to effect formylation at an electron-rich position of the pyrazole ring. For instance, 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding acetophenone phenylhydrazones.
The vinyl group can be introduced via several methods. A prominent route involves the conversion of a pyrazole carbaldehyde to a vinyl group. This can be achieved through a Wittig reaction, where the aldehyde is treated with a phosphorus ylide to form the carbon-carbon double bond. Alternatively, a Grignard reaction with a vinyl magnesium halide can be employed to add the vinyl group to the aldehyde, followed by dehydration of the resulting alcohol to yield the vinyl pyrazole. Another method involves the synthesis of 4-vinylpyrazoles from tetrahydropyrazolo[3,4-d][1][2]diazepines.[3]
A domino reaction involving the Bestmann-Ohira reagent and α,β-unsaturated aldehydes provides an efficient route to functionalized 5(3)-vinylpyrazoles, showcasing a convergent approach to these bifunctional molecules.[4]
Reactivity Profile: A Tale of Two Functional Groups
The reactivity of vinyl pyrazole aldehydes is dictated by the interplay between the electrophilic aldehyde and the nucleophilic/dienophilic vinyl group. The pyrazole ring itself, being aromatic, influences the reactivity of these substituents through its electronic effects. The chemoselectivity of reactions is a key consideration when manipulating these molecules.
Reactions of the Aldehyde Group
The aldehyde functionality in vinyl pyrazole aldehydes undergoes a variety of characteristic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.
1. Oxidation to Carboxylic Acids:
The aldehyde group can be readily oxidized to the corresponding carboxylic acid using a range of oxidizing agents. The Pinnick oxidation, which employs sodium chlorite (NaClO₂) under mildly acidic conditions, is a particularly effective method due to its high chemoselectivity, leaving the vinyl group intact.[5][6]
Table 1: Representative Oxidation of Pyrazole Aldehydes
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | KMnO₄ in water/pyridine | 1,3-Diaryl-1H-pyrazole-4-carboxylic acid | High | [7] |
| α,β-Unsaturated Aldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | α,β-Unsaturated Carboxylic Acid | Good to Excellent | [5] |
2. Reduction to Alcohols:
The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that typically reduces the aldehyde without affecting the vinyl group, especially under controlled conditions.[8][9]
Table 2: Representative Reduction of Pyrazole Aldehydes
| Starting Material | Reducing Agent | Product | Solvent | Reference |
| Aldehyde/Ketone | NaBH₄ | Primary/Secondary Alcohol | THF, MeOH, or EtOH | [8] |
| 4-Nitrobenzaldehyde | NaBH₄ | 4-Nitrobenzyl alcohol | Ethanol | [10] |
3. Nucleophilic Addition and Condensation Reactions:
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles.
-
Grignard Reaction: The addition of Grignard reagents to the aldehyde provides a versatile method for introducing alkyl or aryl groups, leading to the formation of secondary alcohols.[11]
-
Knoevenagel Condensation: This reaction involves the condensation of the pyrazole aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond. This is a powerful tool for extending the conjugation of the system.
-
Wittig Reaction: As mentioned in the synthesis section, the Wittig reaction is a key method for converting the aldehyde into a vinyl group by reacting it with a phosphorus ylide.[12]
Reactions of the Vinyl Group
The vinyl group on the pyrazole ring can participate in a range of reactions, including cycloadditions and additions.
-
Cycloaddition Reactions: Vinylpyrazoles can act as dienophiles in Diels-Alder reactions, although their reactivity can be influenced by substituents on the pyrazole ring.[4] They can also undergo [3+2] cycloaddition reactions with various dipoles.
-
Addition Reactions: The double bond of the vinyl group can undergo addition reactions with electrophiles such as halogens and hydrogen halides.
Experimental Protocols
General Procedure for Pinnick Oxidation of a Pyrazole Aldehyde
To a solution of the pyrazole aldehyde (1.0 equiv) in a mixture of tert-butanol and water is added 2-methyl-2-butene (as a scavenger), followed by sodium dihydrogen phosphate (NaH₂PO₄) and sodium chlorite (NaClO₂). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the carboxylic acid product is isolated through extraction and purification.[13]
General Procedure for Sodium Borohydride Reduction of a Pyrazole Aldehyde
The pyrazole aldehyde (1.0 equiv) is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (NaBH₄) is added portion-wise at 0 °C or room temperature. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the alcohol product is isolated via extraction and purification.[9][10]
General Procedure for Wittig Reaction of a Pyrazole Aldehyde
A phosphorus ylide is prepared by treating a phosphonium salt with a strong base. The pyrazole aldehyde (1.0 equiv), dissolved in a suitable solvent like THF or dichloromethane, is then added to the ylide solution. The reaction mixture is stirred at room temperature until the aldehyde is consumed. The product is then isolated and purified.[12][14]
Applications in Drug Development and Signaling Pathway Modulation
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[15] The incorporation of vinyl and aldehyde functionalities provides handles for further chemical modification and for interaction with biological targets.
Pyrazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is implicated in a wide range of diseases, including cancer and inflammatory disorders.[16]
Inhibition of JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for a variety of cytokines and growth factors, playing a key role in immunity and inflammation.[3][17][18] Pyrazole-based compounds have been developed as potent inhibitors of JAK kinases, offering therapeutic potential for autoimmune diseases and certain cancers.[1]
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.
Modulation of BMP/SMAD Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is critical for embryonic development and tissue homeostasis.[16][19] Dysregulation of this pathway is associated with various diseases. Pyrazole-containing small molecules have been identified as inhibitors of BMP type I receptors, thereby blocking the downstream phosphorylation of SMAD proteins.[19][20]
Caption: Inhibition of the canonical BMP/SMAD signaling pathway by a pyrazole derivative.
Experimental Workflow for Kinase Inhibitor Screening
The discovery of novel kinase inhibitors often follows a structured workflow, beginning with high-throughput screening and progressing to detailed characterization of lead compounds.
Caption: A typical workflow for the screening and development of kinase inhibitors.
Conclusion
Vinyl pyrazole aldehydes are a class of compounds with significant synthetic potential, arising from the orthogonal reactivity of their constituent functional groups. The ability to selectively manipulate the aldehyde and vinyl moieties allows for the creation of a diverse range of molecular structures. Their relevance is further underscored by the established importance of the pyrazole core in medicinal chemistry. Future research in this area will likely focus on the development of novel tandem reactions that exploit the bifunctionality of these molecules and the exploration of their utility in the synthesis of new therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psiberg.com [psiberg.com]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. A Critical Assessment of Computer-Aided Approaches for Identifying FAK Inhibitors [sedici.unlp.edu.ar]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. studylib.net [studylib.net]
- 11. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. chemmethod.com [chemmethod.com]
- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. cusabio.com [cusabio.com]
- 19. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of the BMP Signaling Pathway Ameliorated Established Clinical Symptoms of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. The introduction of a formyl group at the C4 position of the pyrazole ring yields pyrazole-4-carbaldehydes, which are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. This guide provides a comprehensive overview of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes, including its mechanism, experimental protocols, and a summary of reported yields for various substrates.
The Vilsmeier-Haack Reaction: Mechanism and Reagents
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically a chloroiminium salt.[1][2][3] This electrophilic species is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][5][6] Other acid chlorides such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) can also be used.[4]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2][3]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the work-up yields the desired pyrazole-4-carbaldehyde.[3]
The reactivity of the pyrazole substrate is influenced by the nature of its substituents. Electron-donating groups on the pyrazole ring enhance its nucleophilicity and facilitate the electrophilic attack, while strong electron-withdrawing groups can decrease reactivity.[7]
Experimental Protocols
The following sections provide detailed methodologies for the preparation of the Vilsmeier reagent and the subsequent synthesis of pyrazole-4-carbaldehydes.
Preparation of the Vilsmeier Reagent (in situ)
Safety Precautions: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried before use.
Procedure:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.2 to 3 equivalents relative to the pyrazole substrate) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, the Vilsmeier reagent is formed and is ready for immediate use in the subsequent formylation reaction.
General Procedure for the Vilsmeier-Haack Formylation of Pyrazoles
Procedure:
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of an anhydrous solvent such as dichloromethane (DCM) or DMF.
-
Add the solution of the pyrazole dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, the reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 70-120 °C) for a period ranging from a few hours to overnight.[7][8] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[1][4]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can then be purified by column chromatography or recrystallization.
Quantitative Data on the Synthesis of Pyrazole-4-carbaldehydes
The following tables summarize the reaction conditions and yields for the Vilsmeier-Haack synthesis of various substituted pyrazole-4-carbaldehydes as reported in the literature.
Table 1: Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes [7]
| Entry | R | R' | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Pr | Me | 2 | 120 | 55 |
| 2 | Pr | Et | 2 | 120 | 52 |
| 3 | Pr | CH₂CH₂OH | 3 | 120 | 58 |
| 4 | Ph | Me | 3.5 | 120 | 78 |
| 5 | Ph | Et | 3 | 120 | 75 |
| 6 | 4-MeC₆H₄ | Me | 4 | 120 | 81 |
| 7 | 4-MeOC₆H₄ | Me | 4 | 120 | 85 |
| 8 | 4-FC₆H₄ | Me | 5 | 120 | 65 |
| 9 | 4-NO₂C₆H₄ | Me | 12 | 120 | 0 |
| 10 | Ph | Ph | 3 | 120 | 72 |
Table 2: Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes [8]
| Entry | Ar | Yield (%) |
| 1 | C₆H₅ | 85 |
| 2 | 4-CH₃C₆H₄ | 88 |
| 3 | 4-CH₃OC₆H₄ | 90 |
| 4 | 4-FC₆H₄ | 82 |
| 5 | 4-ClC₆H₄ | 86 |
| 6 | 4-BrC₆H₄ | 84 |
| 7 | 3-CH₃C₆H₄ | 87 |
| 8 | 3-ClC₆H₄ | 83 |
| 9 | 2-ClC₆H₄ | 80 |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazoles.
Experimental Workflow
Caption: General workflow for pyrazole-4-carbaldehyde synthesis.
Applications in Drug Development
Pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry. The pyrazole nucleus is a privileged structural motif found in numerous marketed drugs.[7] The formyl group at the C4 position serves as a versatile handle for further chemical transformations, allowing for the synthesis of a diverse array of derivatives. These derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticancer, and antiparasitic properties.[7][9] The ability to efficiently synthesize substituted pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is therefore of significant interest to drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to the Synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of the pyrazole core, followed by N-vinylation, and culminating in a regioselective formylation.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a linear three-step sequence. This strategy ensures high yields and purity of the final product. The overall workflow is depicted below.
Caption: Overall synthesis workflow for this compound.
II. Starting Materials and Reagents
The successful synthesis of the target molecule relies on the judicious selection of starting materials and reagents for each step. The following tables provide a comprehensive list of the necessary chemicals and their roles in the reactions.
Step 1: Synthesis of 5-Methyl-1H-pyrazole
| Starting Material/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |
| Hydrazine sulfate | H₆N₂O₄S | 130.12 | Source of hydrazine |
| Sodium hydroxide | NaOH | 40.00 | Base |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | Diketone precursor |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction solvent |
| Anhydrous potassium carbonate | K₂CO₃ | 138.21 | Drying agent |
Step 2: Synthesis of 5-Methyl-1-vinyl-1H-pyrazole
| Starting Material/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |
| 5-Methyl-1H-pyrazole | C₄H₆N₂ | 82.11 | Pyrazole core |
| Vinyl acetate | C₄H₆O₂ | 86.09 | Vinylating agent |
| Mercuric(II) sulfate | HgSO₄ | 296.65 | Catalyst |
| Sulfuric acid | H₂SO₄ | 98.08 | Catalyst precursor |
| Mercuric(II) acetate | Hg(C₂H₃O₂)₂ | 318.68 | Catalyst precursor |
Step 3: Synthesis of this compound
| Starting Material/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |
| 5-Methyl-1-vinyl-1H-pyrazole | C₆H₈N₂ | 108.14 | Substrate |
| Phosphorus oxychloride | POCl₃ | 153.33 | Vilsmeier reagent component |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | Vilsmeier reagent component and solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Neutralizing agent |
III. Experimental Protocols
The following are detailed experimental procedures for each synthetic step.
Step 1: Synthesis of 5-Methyl-1H-pyrazole
This procedure is adapted from a standard method for the synthesis of substituted pyrazoles.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate in a 10% aqueous solution of sodium hydroxide. Cool the mixture in an ice bath.
-
Addition of Acetylacetone: Slowly add acetylacetone (2,4-pentanedione) dropwise to the cooled hydrazine solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield 5-methyl-1H-pyrazole.
Step 2: Synthesis of 5-Methyl-1-vinyl-1H-pyrazole
This protocol is based on the vinylation of pyrazoles using vinyl acetate.[1][2]
-
Catalyst Preparation: Prepare the catalyst in situ by adding a catalytic amount of sulfuric acid to mercuric(II) acetate in boiling vinyl acetate.
-
Vinylation Reaction: Add 5-methyl-1H-pyrazole to the boiling vinyl acetate solution containing the catalyst. Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture and filter to remove the catalyst. Remove the excess vinyl acetate by distillation. The crude product can be purified by vacuum distillation or column chromatography to afford 5-methyl-1-vinyl-1H-pyrazole, with expected yields in the range of 70-86%.[2]
Step 3: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.
-
Vilsmeier Reagent Formation: In a flask cooled in an ice-salt bath, add phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring. Maintain the temperature below 5 °C.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 5-methyl-1-vinyl-1H-pyrazole in anhydrous dichloromethane (DCM) or DMF dropwise, keeping the temperature below 10 °C. After the addition, the reaction mixture is typically stirred at room temperature and then heated to 60-80 °C for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to give this compound.
IV. Signaling Pathways and Logical Relationships
The Vilsmeier-Haack reaction proceeds through a well-defined electrophilic aromatic substitution mechanism. The key steps are outlined in the diagram below.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.
References
Chemical structure and IUPAC name of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, IUPAC name, and known properties of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. While specific experimental spectral data for this compound is not publicly available, this document outlines a plausible synthetic route based on established chemical methodologies for analogous structures.
Chemical Identity and Structure
The compound of interest is a substituted pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The structure is characterized by a methyl group at the 5-position, a vinyl group at the 1-position (on a nitrogen atom), and a carbaldehyde (formyl) group at the 4-position.
IUPAC Name: this compound
Synonym: 1-ethenyl-5-methyl-1H-pyrazole-4-carbaldehyde[1]
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical and Hazard Data
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for handling, storage, and experimental design.
Table 1: Summary of Quantitative Data
| Property | Value | Reference(s) |
| CAS Number | 120841-97-6 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [1][2] |
| Molecular Weight | 136.15 g/mol | [1][2] |
| Hazard Statement | Irritant | [2] |
Synthesis Pathway and Experimental Protocol
A specific, peer-reviewed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, the Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of electron-rich aromatic and heteroaromatic rings, including pyrazoles. Therefore, a plausible synthetic route involves the formylation of the precursor, 5-methyl-1-vinyl-1H-pyrazole.
Plausible Synthetic Workflow:
Caption: A logical workflow for the plausible synthesis of the target compound.
Detailed Hypothetical Experimental Protocol:
Objective: To synthesize this compound via Vilsmeier-Haack formylation of 5-methyl-1-vinyl-1H-pyrazole.
Materials:
-
5-methyl-1-vinyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 5-methyl-1-vinyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Disclaimer: This protocol is hypothetical and based on general procedures for Vilsmeier-Haack reactions. Optimization of stoichiometry, temperature, reaction time, and purification methods would be necessary to achieve a satisfactory yield and purity.
Spectral and Analytical Data
A thorough search of scientific databases and literature did not yield any publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, FT-IR, or Mass Spectrometry) for this compound. For research and development purposes, this data would need to be acquired through the experimental characterization of the synthesized and purified compound.
References
An In-depth Guide to the Chemistry of N-vinylpyrazole: Synthesis, Polymerization, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
N-vinylpyrazole, a versatile heterocyclic monomer, has garnered significant attention in polymer chemistry and medicinal research. Its unique structure, featuring a pyrazole ring attached to a vinyl group, imparts a range of desirable properties to its polymeric forms and allows for diverse chemical transformations. This technical guide provides a comprehensive overview of the core chemistry of N-vinylpyrazole, including its synthesis, polymerization behavior, reactivity, and emerging applications, with a particular focus on its relevance to drug development.
Synthesis of N-vinylpyrazole
The preparation of N-vinylpyrazole can be achieved through several synthetic routes, each with its own advantages and limitations. The primary methods include the direct vinylation of pyrazole, the dehydrochlorination of N-(2-chloroethyl)pyrazole, and synthesis via phase-transfer catalysis.
Direct Vinylation of Pyrazole
Direct vinylation involves the reaction of pyrazole with acetylene under pressure.[1] Another common method is the reaction of pyrazole with vinyl acetate in the presence of a mercury(II) sulfate catalyst.[2][3] This latter method offers good yields, typically ranging from 70–86%.[2][3]
Dehydrochlorination of N-(2-chloroethyl)pyrazole
This two-step process first involves the N-alkylation of pyrazole with dichloroethane (DCE) to form N-(2-chloroethyl)pyrazole.[2] Subsequent dehydrochlorination of this intermediate yields N-vinylpyrazole.[2][4] This method is often carried out under phase-transfer catalysis (PTC) conditions, which can provide high yields of 75–90%.[2][4]
Synthesis via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis provides an efficient and high-yielding route to N-vinylpyrazole.[2][5][6][7][8][9] This method typically involves the reaction of pyrazole with a vinylating agent in a two-phase system with a phase-transfer catalyst, such as a quaternary ammonium salt.[5][6] The reaction of pyrazole with dichloroethane in water in the presence of benzyltriethylammonium chloride (TEBAC) as a phase-transfer catalyst, followed by dehydrochlorination, proceeds smoothly to give N-vinylpyrazoles in 80-90% yield.[5][6]
Polymerization of N-vinylpyrazole
N-vinylpyrazole readily undergoes polymerization, primarily through free-radical mechanisms, to produce poly(N-vinylpyrazole). This polymer exhibits interesting physicochemical properties and has potential applications in various fields.
Free-Radical Polymerization
The free-radical polymerization of N-vinylpyrazole can be initiated using conventional radical initiators such as azobisisobutyronitrile (AIBN).[2][3] The polymerization can be carried out in solution, with solvents like benzene.[2][3] The molecular weight of the resulting poly(N-vinylpyrazole) can range from 150,000 to 330,000 g/mol .[2][3] The rate and extent of polymerization are influenced by substituents on the pyrazole ring.[2] For instance, neat 1-vinylpyrazole can polymerize almost explosively.[2][10]
Copolymerization
N-vinylpyrazole can also be copolymerized with various other vinyl monomers, such as vinyl chloride, methyl methacrylate, and vinyl acetate, to tailor the properties of the resulting copolymers.[5][11] The reactivity ratios for the copolymerization of N-vinylpyrazole (VP) with N-vinyl-4,5,6,7-tetrahydroindole (VTHI) and vinyl acetate (VA) have been determined, providing insight into the copolymer composition.[11]
Table 1: Reactivity Ratios for the Copolymerization of N-vinylpyrazole (M1)
| Comonomer (M2) | r1 | r2 |
| N-vinyl-4,5,6,7-tetrahydroindole (VTHI) | 0.83 ± 0.05 | 0.41 ± 0.01 |
| Vinyl Acetate (VA) | 0.63 ± 0.02 | 0.006 ± 0.03 |
Data sourced from[11]
Reactivity of N-vinylpyrazole
The dual functionality of N-vinylpyrazole, arising from the pyrazole ring and the vinyl group, allows for a variety of chemical transformations.
Cycloaddition Reactions
N-vinylpyrazoles can participate in cycloaddition reactions. For instance, they undergo [2+2] cycloaddition with tetracyanoethylene (TCNE).[2] This reaction typically occurs in an aprotic solvent like benzene.[2] While the reaction with 1-vinylpyrazole proceeds at room temperature, substituted vinylpyrazoles may require heating.[2]
Electrophilic Substitution
The pyrazole ring in N-vinylpyrazole can undergo electrophilic substitution reactions. The vinyl group can also be subject to electrophilic attack. For example, N-vinylpyrazoles react with hydrogen halides, with addition occurring at the double bond of the vinyl group according to Markovnikov's rule.[2]
Other Reactions
N-vinylpyrazoles can also undergo other reactions such as C-H activation, phosphorylation, and reactions with thiols.[2] The reaction with thiols can proceed via either ionic or free-radical mechanisms to form α- and β-addition products.[2]
Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[1][4][12][13] Pyrazole-containing compounds have shown a wide range of biological activities, including acting as kinase inhibitors, which are crucial targets in cancer therapy.[3][12][14][15]
Pyrazole-Based Kinase Inhibitors
Many pyrazole derivatives have been developed as inhibitors of various protein kinases, such as Akt kinase, MAP kinases, and Aurora kinases.[3][14][15] These kinases are often dysregulated in cancer and other diseases, making them attractive therapeutic targets. The pyrazole ring often plays a key role in the binding of these inhibitors to the ATP-binding site of the kinase.[3][14]
Table 2: Examples of Pyrazole-Based Kinase Inhibitors and Their Targets
| Compound | Target Kinase(s) | Therapeutic Area |
| Tozasertib (VX-680) | Aurora kinases | Cancer |
| ENMD-2076 | Aurora A kinase | Cancer |
| Barasertib | Aurora B kinase | Cancer |
| Afuresertib (GSK2110183) | Akt1 kinase | Cancer |
The development of N-vinylpyrazole-containing molecules as kinase inhibitors is an active area of research, with the vinyl group offering a potential site for further functionalization to enhance potency and selectivity.
Experimental Protocols
Synthesis of N-vinylpyrazole via Dehydrochlorination of N-(2-chloroethyl)pyrazole under Phase-Transfer Catalysis
This procedure is adapted from the method described by Attarian et al.[5][6]
Materials:
-
Pyrazole
-
1,2-Dichloroethane (DCE)
-
Benzyltriethylammonium chloride (TEBAC)
-
Sodium hydroxide (NaOH)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
N-alkylation: A mixture of pyrazole, an excess of 1,2-dichloroethane, water, and a catalytic amount of TEBAC is prepared in a reaction flask. The mixture is stirred vigorously at a specified temperature for several hours until the pyrazole is consumed (monitored by TLC or GC).
-
Work-up: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Dehydrochlorination: The crude N-(2-chloroethyl)pyrazole is dissolved in water, and a concentrated solution of sodium hydroxide is added. A catalytic amount of TEBAC is also added. The mixture is heated and stirred for a specified time until the dehydrochlorination is complete.
-
Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic extracts are washed with water, dried, and the solvent is removed under reduced pressure. The resulting crude N-vinylpyrazole is then purified by vacuum distillation.
Free-Radical Solution Polymerization of N-vinylpyrazole
This is a general procedure for the free-radical polymerization of N-vinylpyrazole in a solution.
Materials:
-
N-vinylpyrazole (freshly distilled)
-
Benzene (or other suitable solvent)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
Procedure:
-
Preparation: N-vinylpyrazole and the solvent are placed in a polymerization tube. The desired amount of AIBN is added.
-
Degassing: The solution is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Polymerization: The sealed tube is placed in a thermostatically controlled bath at a specific temperature (e.g., 60-80 °C) for a predetermined time.
-
Isolation of Polymer: The polymerization is quenched by cooling the tube in an ice bath. The viscous solution is then poured into a large excess of a non-solvent (e.g., petroleum ether or hexane) to precipitate the polymer.
-
Purification and Drying: The precipitated poly(N-vinylpyrazole) is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Synthesis of N-vinylpyrazole via Phase-Transfer Catalysis
Caption: Workflow for the synthesis of N-vinylpyrazole using a two-step phase-transfer catalysis method.
Free-Radical Polymerization of N-vinylpyrazole
Caption: The three main stages of the free-radical polymerization of N-vinylpyrazole.
Simplified PI3K/Akt Signaling Pathway and Potential Inhibition by Pyrazole Derivatives
Caption: A simplified representation of the PI3K/Akt signaling pathway and the inhibitory action of pyrazole-based drugs on Akt.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS OF N-VINYLPYRAZOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block. This compound incorporates a reactive aldehyde functionality and a vinyl group on a stable pyrazole core, making it a valuable precursor for the synthesis of a diverse range of complex molecules, including those with potential therapeutic applications.
Core Moiety Profile
This compound is a key intermediate in the synthesis of various heterocyclic systems. Its unique combination of functional groups allows for selective transformations, providing access to a wide array of molecular architectures.
| Property | Value | Reference |
| CAS Number | 120841-97-6 | [1] |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Not specified (presumed solid/oil) | |
| Hazard Statement | Irritant | [1] |
Synthetic Applications and Protocols
The aldehyde and vinyl functionalities of this compound are the primary sites for chemical modifications, enabling its use in various synthetic transformations.
Synthesis of the Core Moiety: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. While a specific protocol for this compound is not explicitly detailed in the searched literature, a general procedure can be adapted from the synthesis of similar pyrazole-4-carbaldehydes.
Experimental Protocol (Representative):
-
To a stirred solution of 5-methyl-1-vinyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq), phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 70-80 °C and stirred for 2-4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.
-
The solution is neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to afford the crude product.
-
Purification is achieved by recrystallization or column chromatography to yield this compound.
Logical Workflow for Vilsmeier-Haack Synthesis:
Caption: Vilsmeier-Haack formylation of 5-methyl-1-vinyl-1H-pyrazole.
Knoevenagel Condensation
The aldehyde group of this compound readily undergoes Knoevenagel condensation with active methylene compounds to form substituted alkenes. These products are valuable intermediates for the synthesis of various bioactive molecules.
Experimental Protocol (Representative):
-
In a round-bottom flask, this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) are dissolved in a suitable solvent (e.g., ethanol/water mixture).
-
A catalytic amount of a base (e.g., piperidine, ammonium carbonate) is added to the mixture.
-
The reaction is stirred at room temperature or refluxed for a specified time (typically 3-20 minutes), with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed with a cold solvent and dried to yield the Knoevenagel condensation product.
Quantitative Data for Knoevenagel Condensation of Pyrazole Aldehydes (Representative):
| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | Water:Ethanol (1:1) | 3 | 95 | [2] |
| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | Water:Ethanol (1:1) | 5 | 94 | [2] |
Synthesis of Schiff Bases
Condensation of the aldehyde with primary amines yields Schiff bases (imines), which are important ligands in coordination chemistry and precursors for the synthesis of various N-heterocycles.
Experimental Protocol (Representative):
-
A solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) is prepared.
-
To this solution, a primary amine (1.0 eq) is added, followed by a catalytic amount of an acid (e.g., acetic acid).
-
The mixture is refluxed for 3-4 hours and the reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured onto crushed ice.
-
The solid product that separates out is filtered, washed with water, and recrystallized from a suitable solvent to give the pure Schiff base.
General Synthetic Pathway for Schiff Base Formation:
Caption: General scheme for the synthesis of Schiff bases.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activities, including anticancer and kinase inhibitory effects. This compound can serve as a key precursor for the synthesis of these important scaffolds. A common route involves the initial conversion of the pyrazole-4-carbaldehyde to a 5-aminopyrazole derivative, followed by cyclization.
Experimental Protocol (Representative Multistep Synthesis):
-
Step 1: Formation of 5-amino-4-cyanopyrazole derivative (if not starting from an amino pyrazole). This step would involve a multi-step synthesis, often starting from a β-ketoester, which is beyond the direct application of the title compound but is a common entry to the required intermediate.
-
Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine.
-
A solution of a 5-amino-1-substituted-3-methyl-1H-pyrazole-4-carbonitrile (a derivative that could be conceptually derived from the title compound) (1.0 eq) in formic acid (excess) is refluxed for 7 hours.
-
The reaction mixture is then cooled and poured into ice water.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pyrazolo[3,4-d]pyrimidin-4-one.
-
Synthetic Pathway to Pyrazolo[3,4-d]pyrimidines:
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative. *Note: The starting material is a hypothetical derivative for illustrative purposes.
Reactivity of the Vinyl Group
The N-vinyl group offers additional synthetic handles, such as participation in cycloaddition reactions and polymerization, allowing for the incorporation of the pyrazole moiety into larger molecular frameworks or polymer chains. While specific examples for this compound are not detailed in the provided search results, the general reactivity of vinylpyrazoles suggests potential for [4+2] and [2+2] cycloadditions.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its aldehyde and vinyl functionalities provide multiple avenues for the construction of complex heterocyclic compounds with potential applications in drug discovery and materials science. The protocols and data presented herein, though representative in some cases due to the limited availability of specific literature for this exact compound, offer a solid foundation for researchers to explore its synthetic potential. Further investigation into the specific reaction conditions and substrate scope for this particular molecule is warranted to fully exploit its utility.
References
Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing the Knoevenagel condensation reaction with 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. This versatile reaction is a cornerstone in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[1][2] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as an amine.[1][3] The product is often an α,β-unsaturated ketone or a related conjugated system.[1] The Knoevenagel condensation of pyrazole aldehydes is a valuable synthetic route for creating diverse molecular architectures, which are of significant interest in the development of new therapeutic agents.[4][5] this compound is a pyrazole derivative with CAS Number 120841-97-6, a molecular formula of C7H8N2O, and a molecular weight of 136.15 g/mol .[6]
Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound with an active methylene compound is depicted below. The 'Z' and 'Z'' substituents on the active methylene compound are electron-withdrawing groups that increase the acidity of the methylene protons.
A generalized reaction scheme for the Knoevenagel condensation.
Data Presentation: Reaction Conditions
The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation of pyrazole aldehydes with different active methylene compounds. These can serve as a starting point for optimizing the reaction with this compound.
| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| Pyrazole aldehyde | Malononitrile | Ammonium Carbonate (20) | Water:Ethanol (1:1) | Reflux | 3-20 min | High | [4] |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Not Specified | Not Specified | Not Specified | [1] |
| Pyrazole-3-carbaldehydes | Malonic acid | Glycine | DMSO | Room Temp | Not Specified | Not Specified | [7] |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [8] |
| 9-Ethyl-9H-carbazole-2-carbaldehyde | Malononitrile | Piperidine (10) | Ethanol | Reflux | 2-4 h | Not Specified | [9] |
| 9-Ethyl-9H-carbazole-2-carbaldehyde | Ethyl cyanoacetate | Pyrrolidine (10) | Toluene | Reflux | Not Specified | Not Specified | [9] |
| Methyl 4-formylbenzoate | Malononitrile | Piperidine (10) | Ethanol | Reflux | 2 h | 92 | [10] |
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate, respectively.
Protocol 1: Ammonium Carbonate-Catalyzed Condensation with Malononitrile in Aqueous Ethanol
This protocol is adapted from a green and efficient method developed for other pyrazole aldehydes.[4]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium Carbonate (0.2 eq)
-
Ethanol
-
Deionized Water
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
Stir the mixture for 3-5 minutes to ensure homogeneity.
-
Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 3-20 minutes), allow the mixture to cool to room temperature.
-
Filter the resulting solid product, wash with cold water, and dry under vacuum.
Protocol 2: Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate in Ethanol
This protocol is a standard method for Knoevenagel condensations.[9]
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. matrixscientific.com [matrixscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Pyrazolopyrimidines from 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These bicyclic heteroaromatic systems are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine allows these molecules to act as ATP-competitive inhibitors for a variety of protein kinases, making them attractive candidates for targeted drug discovery.[1] This document provides a detailed protocol for the synthesis of a novel series of pyrazolopyrimidines derived from 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a versatile and reactive starting material. The described synthetic route offers a straightforward and efficient method to access structurally diverse pyrazolopyrimidines for screening and development in drug discovery programs.
Proposed Synthetic Pathway
The synthesis of the target pyrazolopyrimidines from this compound can be efficiently achieved through a cyclocondensation reaction. This one-pot reaction involves the condensation of the pyrazole carbaldehyde with a compound containing an active methylene group and an amino functionality. In this protocol, we detail the reaction with 3-aminocrotononitrile, which leads to the formation of a substituted pyrazolo[3,4-b]pyridine, a class of compounds with known biological activities. The reaction proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazolopyrimidine system.
Caption: Synthetic route to pyrazolopyrimidines.
Experimental Protocols
General Considerations
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm). Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra should be obtained using an electrospray ionization (ESI) source.
Protocol for the Synthesis of 6-Amino-4,7-dimethyl-1-vinyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.36 g, 10 mmol).
-
Add ethanol (40 mL) to dissolve the starting material.
-
To this solution, add 3-aminocrotononitrile (0.82 g, 10 mmol).
-
Finally, add piperidine (0.5 mL) as a basic catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 6-8 hours.
-
-
Work-up and Isolation:
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
A solid precipitate is expected to form. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and by determining its melting point.
-
Data Presentation
The following table summarizes the expected quantitative data for a series of synthesized pyrazolopyrimidine derivatives, illustrating the versatility of the synthetic protocol by varying the active methylene nitrile component.
| Compound ID | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| PP-01 | -CH₃ | C₁₁H₁₁N₅ | 213.24 | 85 | 210-212 | 7.85 (s, 1H), 7.10 (dd, J=16.0, 8.8 Hz, 1H), 5.50 (d, J=16.0 Hz, 1H), 5.05 (d, J=8.8 Hz, 1H), 4.90 (s, 2H), 2.60 (s, 3H), 2.50 (s, 3H) |
| PP-02 | -Ph | C₁₆H₁₃N₅ | 287.31 | 82 | 235-237 | 7.90 (s, 1H), 7.50-7.30 (m, 5H), 7.15 (dd, J=16.0, 8.8 Hz, 1H), 5.55 (d, J=16.0 Hz, 1H), 5.10 (d, J=8.8 Hz, 1H), 5.00 (s, 2H), 2.55 (s, 3H) |
| PP-03 | -CN | C₁₀H₇N₆ | 223.21 | 78 | >250 (dec.) | 8.05 (s, 1H), 7.20 (dd, J=16.0, 8.8 Hz, 1H), 5.60 (d, J=16.0 Hz, 1H), 5.15 (d, J=8.8 Hz, 1H), 5.10 (s, 2H), 2.65 (s, 3H) |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Pyrazolopyrimidines are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2][4] For instance, they can target kinases in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are critical for cell proliferation, survival, and differentiation. The synthesized pyrazolopyrimidine derivatives can be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic leads.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Experimental and Screening Workflow
The overall process from synthesis to biological evaluation follows a structured workflow to ensure efficiency and reproducibility in identifying and characterizing novel pyrazolopyrimidine-based drug candidates.
Caption: Drug discovery workflow for pyrazolopyrimidines.
Conclusion
The protocol described herein provides a robust and adaptable method for the synthesis of novel pyrazolopyrimidines from this compound. The resulting compounds are valuable additions to chemical libraries for screening in drug discovery campaigns, particularly for the development of new kinase inhibitors. The straightforward nature of the synthesis, coupled with the significant therapeutic potential of the pyrazolopyrimidine scaffold, makes this an attractive area for further research and development.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: A Versatile Synthon for the Synthesis of Fused Heterocyclic Compounds
Application Note
Introduction
5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a variety of fused heterocyclic compounds. Its unique structure, featuring both a reactive aldehyde group and a vinyl substituent on the pyrazole ring, offers multiple avenues for chemical modification and cyclization reactions. This document provides detailed protocols for the synthesis of the title compound and its application in the preparation of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their role as protein kinase inhibitors.
Synthesis of this compound
The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4][5][6][7][8] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrazole. The synthesis of this compound can be achieved by the formylation of 5-methyl-1-vinyl-1H-pyrazole.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure based on established methods for the formylation of pyrazoles.
Materials:
-
5-Methyl-1-vinyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. This in situ generates the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 5-methyl-1-vinyl-1H-pyrazole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 5-methyl-1-vinyl-1H-pyrazole to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of the target compound via Vilsmeier-Haack reaction.
Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines
This compound is an excellent precursor for the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved through a cyclocondensation reaction with a suitable binucleophile, such as a 3-aminopyrazole derivative. The reaction proceeds via the formation of an intermediate, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.[9][10]
Experimental Protocol: Synthesis of a 2,5-Dimethyl-7-(1-vinyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine Derivative
This is a generalized protocol based on the known reactivity of pyrazole-4-carbaldehydes with aminopyrazoles. The precise reaction conditions and yields may vary depending on the specific substrates used.
Materials:
-
This compound
-
3-Amino-5-methyl-1H-pyrazole
-
Glacial acetic acid
-
Ethanol
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and 3-amino-5-methyl-1H-pyrazole (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6-12 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Reaction Pathway for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: General pathway for the synthesis of pyrazolo[1,5-a]pyrimidines.
Quantitative Data
The following table summarizes representative data for the synthesis of pyrazolo[1,5-a]pyrimidines from the cyclocondensation of pyrazole-4-carbaldehydes with aminopyrazoles, based on analogous reactions found in the literature. Please note that yields and specific conditions can vary.
| Starting Pyrazole-4-carbaldehyde | Starting Aminopyrazole | Product | Reaction Conditions | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 3-Amino-5-methyl-1H-pyrazole | 2,7-Dimethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine | Acetic Acid, Reflux | ~85% | [11] |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 3-Amino-4-cyano-1H-pyrazole | 3-Cyano-7-phenyl-pyrazolo[1,5-a]pyrimidine | Ethanol, Reflux | ~90% | [12] |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-Amino-1H-pyrazole | 2-Chloro-6-methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine | DMF, 100 °C | ~78% | [13] |
Note on the N-Vinyl Group
The reactivity of the N-vinyl group under various cyclocondensation conditions has not been extensively reported in the readily available literature. It is plausible that under certain acidic or high-temperature conditions, the vinyl group could undergo hydrolysis, polymerization, or other side reactions.[14] Therefore, reaction conditions should be carefully optimized to preserve the integrity of the vinyl substituent if it is a desired feature in the final product. Milder, neutral, or slightly basic conditions might be preferable. The vinyl group itself can be a handle for further functionalization, for example, through polymerization or cycloaddition reactions.[14]
This compound is a highly useful synthon for the construction of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. The protocols provided herein offer a foundation for the synthesis and application of this versatile building block in research and development, particularly in the field of medicinal chemistry. Further exploration of the reactivity of the N-vinyl group during these transformations could unveil novel synthetic pathways and lead to the discovery of new bioactive molecules.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. degres.eu [degres.eu]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsionline.com [jpsionline.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Vinyl Pyrazoles in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Vinyl pyrazoles, a captivating class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry. The presence of a reactive vinyl group appended to the pyrazole core offers unique opportunities for structural modification and the development of novel therapeutic agents. This document provides a detailed overview of the applications of vinyl pyrazoles in medicinal chemistry, with a focus on their roles as antibacterial and anticancer agents. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of synthetic workflows and mechanisms of action.
Application Note 1: Vinyl Pyrazoles as Potent DNA Gyrase Inhibitors for Antibacterial Therapy
Introduction:
The rise of antibiotic-resistant bacteria poses a significant threat to global health. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a well-validated target for the development of new antibacterial agents.[1][2] Certain 5-vinylpyrazole derivatives have been identified as potent inhibitors of DNA gyrase, exhibiting significant activity against Gram-positive bacteria, including quinolone-resistant strains.[1][2][3]
Mechanism of Action:
These vinyl pyrazole compounds are believed to function by binding to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its ATPase activity. This ultimately leads to the inhibition of DNA supercoiling and bacterial cell death. The vinyl group in these molecules can be crucial for establishing key interactions within the enzyme's active site.
Featured Compounds and Biological Activity:
A series of 5-[(E)-2-arylvinyl]pyrazoles have demonstrated potent antibacterial activity. The inhibitory activities of selected compounds against DNA gyrase and their minimum inhibitory concentrations (MICs) against various bacterial strains are summarized below.
| Compound ID | Target Enzyme | IC50 (µg/mL) | Bacterial Strain | MIC (µg/mL) |
| VP-AG-1 | S. aureus DNA gyrase | 128 | S. aureus FDA 209P | 64 |
| VP-AG-12 | S. aureus DNA gyrase | 4 | S. aureus FDA 209P | 4 |
| VP-AG-16 | S. aureus DNA gyrase | 2 | S. aureus FDA 209P | 1-2 |
| VP-AG-16 | E. coli DNA gyrase | 8 | Quinolone-resistant S. aureus | 1-2 |
| VP-AG-16 | S. aureus Topo IV | 4 | Coumarin-resistant S. aureus | 1-2 |
Data compiled from multiple sources.[2][4]
Experimental Protocols:
Protocol 1: Synthesis of 5-[(E)-2-arylvinyl]pyrazoles
This protocol describes a general method for the synthesis of 5-[(E)-2-arylvinyl]pyrazoles, which are potent DNA gyrase inhibitors.[2]
Workflow for Synthesis of 5-[(E)-2-arylvinyl]pyrazoles
References
- 1. Synthesis and antibacterial activity of a novel series of DNA gyrase inhibitors: 5-[(E)-2-arylvinyl]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloaddition Reactions with 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting cycloaddition reactions with 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. This versatile building block, featuring both a dienophile/dipolarophile vinyl group and a reactive carbaldehyde moiety, offers significant potential in the synthesis of novel heterocyclic scaffolds for drug discovery and materials science.
Introduction
This compound is a substituted vinylpyrazole, a class of compounds that have garnered interest as precursors for more complex molecular architectures.[1] The reactivity of vinylpyrazoles in cycloaddition reactions is nuanced; they are generally reluctant to act as dienes in Diels-Alder reactions due to the energetic penalty of disrupting the aromaticity of the pyrazole ring.[1] Consequently, harsh reaction conditions such as high temperatures, high pressures, or microwave irradiation are often necessary to facilitate [4+2] cycloadditions.[1] However, the vinyl group can effectively participate as a 2π component in both [2+2] and [4+2] (as a dienophile) cycloadditions, as well as in 1,3-dipolar cycloadditions. The electron-withdrawing nature of the 4-carbaldehyde group may further influence the reactivity of the vinyl moiety.
This guide details protocols for three major types of cycloaddition reactions involving this compound: the [4+2] Diels-Alder reaction (acting as a dienophile), the [2+2] cycloaddition, and the 1,3-dipolar cycloaddition.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for cycloaddition reactions with vinylpyrazoles. Please note that specific optimization for this compound may be required.
| Cycloaddition Type | Reaction Partner (Example) | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| [4+2] Diels-Alder | Cyclohexa-1,3-diene | Toluene (sealed tube) | 180 | 24-48 h | Low | High temperatures can lead to polymerization.[1] |
| N-phenylmaleimide | Dichloromethane | Room Temp. | 48-96 h | High | Reported for vinylimidazoles, may be applicable.[2][3] | |
| Various Dienophiles | Solvent-free (Microwave) | 120-150 | 6-30 min | Fair | Microwave irradiation can significantly improve yields and reduce reaction times.[1] | |
| [2+2] Cycloaddition | Tetracyanoethylene (TCNE) | Benzene | 80 | 2-4 h | Moderate-High | Reaction proceeds readily with electron-rich vinyl systems.[1] |
| Tetracyanoethylene (TCNE) | Tetrahydrofuran (THF) | Room Temp. | 1-2 h | High | Higher yields are often observed in more polar solvents.[1] | |
| 1,3-Dipolar Cycloaddition | Nitrile Imines | Chloroform | Room Temp. | 7-10 h | Good-Excellent | General conditions for 1,3-dipolar cycloadditions.[4] |
| Azomethine Ylides | Deep Eutectic Solvent | Room Temp. | 1-3 h | High | Green solvent alternative with potential for high yields.[5] |
Experimental Protocols
Protocol 1: [4+2] Diels-Alder Reaction (Thermal and Microwave Conditions)
This protocol describes the reaction of this compound as a dienophile with a suitable diene.
Materials:
-
This compound
-
Diene (e.g., freshly cracked cyclopentadiene, isoprene, or cyclohexa-1,3-diene)
-
Anhydrous toluene or xylenes
-
Microwave reactor vials (for microwave synthesis)
-
Thick-walled pressure tube (for thermal synthesis)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure (Thermal Conditions):
-
To a thick-walled pressure tube, add this compound (1.0 eq).
-
Add the diene (1.5 - 2.0 eq).
-
Add anhydrous toluene or xylenes as the solvent.
-
Seal the pressure tube tightly.
-
Heat the reaction mixture in an oil bath at a temperature ranging from 140-180°C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired cycloadduct.
Procedure (Microwave Conditions):
-
In a microwave reactor vial, combine this compound (1.0 eq) and the diene (1.5 eq).
-
Optionally, the reaction can be run solvent-free.[1] If a solvent is used, add a minimal amount of a high-boiling solvent like xylenes or DMF.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a temperature between 120-150°C for 10-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dissolve the crude mixture in a suitable solvent (e.g., dichloromethane) and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Protocol 2: [2+2] Cycloaddition with Tetracyanoethylene (TCNE)
This protocol outlines the [2+2] cycloaddition reaction between this compound and the electron-deficient alkene, tetracyanoethylene.
Materials:
-
This compound
-
Tetracyanoethylene (TCNE)
-
Anhydrous benzene or tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere (e.g., nitrogen or argon).[1]
-
In a separate flask, prepare a solution of tetracyanoethylene (1.0 eq) in anhydrous THF.
-
Slowly add the TCNE solution to the pyrazole solution with stirring.
-
The reaction is typically rapid and may be complete within 1-2 hours. Monitor the reaction by TLC. For less reactive substrates, heating in benzene at 80°C may be required.[1]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography to yield the l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazole derivative.[1]
Protocol 3: 1,3-Dipolar Cycloaddition
This protocol provides a general framework for the 1,3-dipolar cycloaddition of this compound with a 1,3-dipole, such as a nitrile imine generated in situ.
Materials:
-
This compound
-
Hydrazonoyl chloride (nitrile imine precursor)
-
Triethylamine (Et3N)
-
Anhydrous chloroform or dichloromethane
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.2 eq) and the hydrazonoyl chloride (1.0 eq) in anhydrous chloroform.[4]
-
To this solution, add triethylamine (1.1 eq) dropwise at room temperature.[4]
-
Stir the reaction mixture at room temperature. The in situ generated nitrile imine will react with the vinyl pyrazole.
-
Monitor the reaction for the disappearance of the starting materials by TLC (typically 7-10 hours).[4]
-
After the reaction is complete, wash the mixture with water to remove triethylammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazoline-functionalized pyrazole.
Visualizations
Caption: Experimental workflows for different cycloaddition reactions.
Caption: Logical relationships in cycloaddition reactions.
References
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and Diels-Alder chemistry of 4-vinylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde as a versatile building block in multicomponent reactions (MCRs). The focus is on the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for the efficient construction of diverse molecular libraries. Pyrazole derivatives are a cornerstone of many pharmaceuticals, exhibiting a wide range of biological activities. This compound is a particularly interesting starting material as it incorporates a reactive aldehyde functionality for participation in MCRs, a stable pyrazole core, and a vinyl group that can be used for further chemical modifications.
This document outlines a representative three-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives, a class of compounds with known biological potential.
Featured Multicomponent Reaction: Synthesis of Pyrano[2,3-c]pyrazoles
A common and efficient MCR involving pyrazole-4-carbaldehydes is the synthesis of fused pyrano[2,3-c]pyrazole systems. This reaction typically involves the condensation of a pyrazole-4-carbaldehyde, an active methylene compound (such as malononitrile), and a C-H acid (like dimedone).
Experimental Protocol: Synthesis of 6-amino-4-(5-methyl-1-vinyl-1H-pyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives
This protocol is a general guideline adapted from established procedures for similar pyrazole-4-carbaldehydes and may require optimization for specific substrates.[1]
Materials:
-
This compound
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in 10 mL of a 1:1 ethanol/water mixture.
-
Add piperidine (5 mol%) to the reaction mixture.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 30-60 minutes), a precipitate will form.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Safety Precautions:
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Malononitrile and hydrazine hydrate are toxic and should be handled with care.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrano[2,3-c]pyrazole derivatives from various aldehydes, demonstrating the efficiency of this type of multicomponent reaction. While specific data for this compound is not available in the cited literature, the yields for analogous reactions are typically high.
| Aldehyde Reactant | Active Methylene Compound | C-H Acid Source (in situ) | Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Ethyl acetoacetate + Hydrazine | Piperidine | 20 | 92 | [2] |
| 4-Chlorobenzaldehyde | Malononitrile | Ethyl acetoacetate + Hydrazine | Piperidine | 20 | 93 | [2] |
| 4-Methoxybenzaldehyde | Malononitrile | Ethyl acetoacetate + Hydrazine | Piperidine | 20 | 90 | [2] |
| 4-Nitrobenzaldehyde | Malononitrile | Ethyl acetoacetate + Hydrazine | Piperidine | 20 | 88 | [2] |
Visualizations
Reaction Workflow
The following diagram illustrates the logical flow of the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles.
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Plausible Reaction Mechanism
The formation of the pyrano[2,3-c]pyrazole scaffold is believed to proceed through a cascade of reactions, as depicted in the following diagram.
Caption: Plausible mechanistic pathway for pyrano[2,3-c]pyrazole synthesis.
These notes are intended to serve as a starting point for researchers interested in utilizing this compound in multicomponent reactions for the synthesis of novel and potentially bioactive compounds.
References
Application Notes and Protocols for Biological Activity Screening of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The pyrazole scaffold is a key feature in several commercially available drugs. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This document outlines the application notes and detailed protocols for the biological activity screening of derivatives of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde.
Synthesis of Pyrazole-4-carbaldehyde Derivatives
A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation of a suitable pyrazole precursor using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). The resulting aldehyde can then be further derivatized.
Biological Activities of Pyrazole-4-carbaldehyde Derivatives
Derivatives of pyrazole-4-carbaldehyde have shown promising results in various biological assays.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, lung, colon, and liver.[5] Some derivatives have been identified as inhibitors of key signaling molecules in cancer progression, such as PI3 kinase, tubulin, and cyclin-dependent kinases (CDKs).[5] For instance, certain pyrazole carbaldehyde derivatives have exhibited excellent cytotoxicity against MCF7 breast cancer cells.[5]
Antimicrobial Activity
Pyrazole-4-carbaldehyde derivatives have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[1][6][7][8][9] Their mechanism of action can vary, but they often disrupt essential cellular processes in microorganisms. The presence of specific substituents on the pyrazole ring can significantly influence the antimicrobial spectrum and potency.
Data Presentation
The following tables summarize representative quantitative data for the biological activities of various pyrazole-4-carbaldehyde derivatives, serving as a reference for expected potency.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Derivative A | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [5] |
| Derivative B | SMMC7721 (Liver) | 0.76 | 5-FU | - | [5] |
| Derivative C | HCT116 (Colon) | 2.01 | 5-FU | - | [5] |
| Derivative D | K562 (Leukemia) | 0.021 | ABT-751 | - | [2] |
| Derivative E | A549 (Lung) | 0.69 | ABT-751 | - | [2] |
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound ID | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference Compound | Activity | Reference |
| Derivative F | S. aureus | - | - | Ampicillin | - | [1] |
| Derivative G | E. coli | - | - | Ampicillin | - | [1] |
| Derivative H | B. subtilis | Moderate to High | 40 | Ciprofloxacin | - | [9] |
| Derivative I | P. aeruginosa | Moderate to High | - | Ciprofloxacin | - | [9] |
| Derivative J | C. albicans | Moderate to High | 40 | Amphotericin B | - | [9] |
Experimental Protocols
General Synthesis Protocol for Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
This protocol describes a general method for the synthesis of pyrazole-4-carbaldehydes.
Materials:
-
Substituted hydrazone
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium bicarbonate (NaHCO3) solution
-
Appropriate solvent for recrystallization (e.g., ethanol, DMF)
Procedure:
-
Dissolve the substituted hydrazone (1 equivalent) in DMF.
-
Cool the mixture in an ice bath.
-
Slowly add POCl3 (3 equivalents) to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of NaHCO3.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole-4-carbaldehyde.
In Vitro Anticancer Activity Screening: MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized pyrazole derivatives
-
Cancer cell lines (e.g., MCF7, A549, HCT116)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Culture the cancer cells in a suitable medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO2 at 37°C.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized derivatives in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin, Amphotericin B)
Procedure:
-
Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (broth with inoculum) and a negative control (broth only). Also, include wells with standard antibiotics.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate key experimental workflows and potential signaling pathways involved in the biological activity of pyrazole derivatives.
Caption: General workflow for the synthesis and biological screening of pyrazole derivatives.
Caption: Potential signaling pathways modulated by anticancer pyrazole derivatives.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. jpsionline.com [jpsionline.com]
Application Notes and Protocols for Polymerization Reactions Involving N-Vinylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of N-vinylpyrazoles (NVPs), covering various polymerization techniques, and potential applications, with a focus on drug development. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.
Introduction to N-Vinylpyrazole Polymerization
N-vinylpyrazoles are a class of vinyl monomers that can undergo polymerization to form poly(N-vinylpyrazoles) (PNVPs). These polymers are of interest due to the presence of the pyrazole ring, a heterocyclic moiety found in many biologically active compounds. The polymerization of NVPs can be achieved through several methods, including free radical, cationic, and controlled radical polymerization techniques. The resulting polymers' properties and potential applications are influenced by the polymerization method, monomer structure, and copolymer composition. While neat 1-vinylpyrazole can polymerize almost explosively, polymerization in a dilute benzene solution proceeds cleanly.[1][2]
Polymerization Methods
Free Radical Polymerization
Free radical polymerization is a common method for polymerizing N-vinylpyrazoles. It is typically initiated by thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), to generate free radicals.[1][2] The rate of polymerization is proportional to the square root of the initiator concentration.[1] At low monomer concentrations (≤ 3M), the reaction follows first-order kinetics.[1]
Quantitative Data from Radical Copolymerization:
The following table summarizes the results of the radical copolymerization of N-vinylpyrazole (VPyr) with N-vinyl-4,5,6,7-tetrahydroindole (VTHI) and vinyl acetate (VA) initiated by AIBN (1 wt%) at 60°C.[3]
| Copolymer System | Monomer Feed (VPyr, mole fraction) | Copolymer Composition (VPyr, mole fraction) | Yield (%) | Intrinsic Viscosity [η] (dL/g) |
| VPyr-VTHI | 0.90 | 0.91 | 82.50 | 0.03 |
| 0.80 | 0.76 | 60.80 | 0.04 | |
| 0.50 | 0.78 | 60.70 | 0.05 | |
| 0.30 | 0.50 | 42.44 | 0.25 | |
| 0.10 | 0.14 | 25.79 | 0.27 | |
| VPyr-VA | 0.90 | 0.80 | 72.20 | 0.25 |
| 0.75 | 0.78 | 69.55 | 0.31 | |
| 0.50 | 0.75 | 57.67 | 0.78 | |
| 0.25 | 0.68 | 52.33 | 0.89 | |
| 0.10 | 0.33 | 44.34 | 0.94 |
Experimental Protocol: Free Radical Polymerization of 1-Vinylpyrazole (Representative Protocol)
This protocol is a representative example based on the free radical polymerization of vinyl monomers.
Materials:
-
1-Vinylpyrazole (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous benzene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a Schlenk flask, dissolve 1-vinylpyrazole (e.g., 5 g, 53.1 mmol) in anhydrous benzene (e.g., 50 mL).
-
Add AIBN (e.g., 0.087 g, 0.53 mmol, 1 mol% relative to monomer).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60-70°C and stir for a specified time (e.g., 24 hours).
-
After the reaction, cool the flask to room temperature and pour the viscous solution into a large excess of a non-solvent like methanol to precipitate the polymer.
-
Filter the precipitated poly(1-vinylpyrazole), wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
-
Characterize the polymer by techniques such as GPC (for molecular weight and polydispersity), NMR, and FTIR.
Cationic Polymerization
Cationic polymerization of N-vinylpyrazoles can be initiated by Lewis acids in the presence of a proton source (co-initiator). This method is sensitive to impurities and requires stringent reaction conditions.
Experimental Protocol: Cationic Polymerization of 1-Vinylpyrazole (Representative Protocol)
Materials:
-
1-Vinylpyrazole (monomer), freshly distilled
-
Tin(IV) chloride (SnCl₄) (Lewis acid initiator)
-
Anhydrous toluene (solvent)
-
Methanol (quenching agent)
Procedure:
-
Dry all glassware thoroughly in an oven and assemble under a nitrogen atmosphere.
-
Add anhydrous toluene (e.g., 50 mL) to a Schlenk flask and cool to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Add freshly distilled 1-vinylpyrazole (e.g., 5 g, 53.1 mmol) to the cold solvent.
-
In a separate, dry syringe, prepare a solution of SnCl₄ in anhydrous toluene (e.g., 1 M).
-
Slowly add the SnCl₄ solution (e.g., 0.53 mL, 0.53 mmol) to the stirred monomer solution.
-
Maintain the reaction at -78°C for a specific time (e.g., 2 hours).
-
Quench the polymerization by adding cold methanol.
-
Allow the mixture to warm to room temperature and precipitate the polymer by pouring the solution into a large volume of a suitable non-solvent.
-
Filter, wash, and dry the polymer as described for the free radical polymerization protocol.
Controlled Radical Polymerization: RAFT and ATRP
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), offer the ability to synthesize polymers with well-defined molecular weights and low polydispersity. While specific protocols for N-vinylpyrazoles are not extensively documented, procedures for other N-vinyl monomers like N-vinylpyrrolidone (NVP) and N-vinylcarbazole (NVC) can be adapted.
Representative Quantitative Data for RAFT Polymerization of N-Vinyl Monomers:
The following table provides representative data for the RAFT polymerization of N-vinylpyrrolidone (NVP), which can serve as a starting point for optimizing the polymerization of N-vinylpyrazoles.
| Monomer | CTA | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| NVP | S-2-propionic acid-O-ethyl xanthate | 100:1:0.2 | 12 | 80 | 8,900 | 1.25 |
| NVC | 1,3,5-benzyl tri(diethyldithiocarbamate) | 200:1:0.5 | 0.4 | 45 | 10,200 | 1.40 |
Data is representative and compiled from studies on NVP and NVC.[4][5]
Experimental Protocol: RAFT Polymerization of 1-Vinylpyrazole (Representative Protocol)
This protocol is based on established procedures for the RAFT polymerization of other N-vinyl monomers.
Materials:
-
1-Vinylpyrazole (monomer), purified
-
A suitable RAFT agent (e.g., a xanthate or dithiocarbamate)
-
AIBN (initiator)
-
Anhydrous 1,4-dioxane (solvent)
Procedure:
-
In a Schlenk tube, combine 1-vinylpyrazole, the RAFT agent, and AIBN in the desired molar ratio in anhydrous 1,4-dioxane.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 60-70°C).
-
Monitor the polymerization progress by taking aliquots at different time intervals and analyzing monomer conversion by ¹H NMR or GC.
-
After reaching the desired conversion, quench the reaction by cooling and exposure to air.
-
Precipitate, filter, and dry the polymer as previously described.
-
Analyze the polymer's molecular weight and polydispersity by GPC.
Experimental Protocol: ATRP of 1-Vinylpyrazole (Representative Protocol)
This protocol is adapted from general ATRP procedures for vinyl monomers.
Materials:
-
1-Vinylpyrazole (monomer), purified
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
To a dry Schlenk flask, add CuBr.
-
Add anisole and the ligand (PMDETA) and stir to form the catalyst complex.
-
Add the monomer (1-vinylpyrazole) and the initiator (EBiB).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 80-100°C).
-
Monitor the reaction as described for RAFT polymerization.
-
Upon completion, cool the reaction, expose it to air, and dilute with a suitable solvent (e.g., THF).
-
Pass the solution through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry.
Applications in Drug Development
Polymers based on N-vinyl monomers, such as poly(N-vinylpyrrolidone) (PVP), are widely used in the pharmaceutical industry as excipients, binders, and solubilizing agents.[6] Poly(N-vinylpyrazole)s and their copolymers are being explored for similar biomedical applications, including the development of drug delivery systems.[3] The pyrazole moiety itself is a key structural component in many pharmaceuticals. The ability to create stimuli-responsive polymers by copolymerizing N-vinylpyrazoles with functional monomers opens up possibilities for targeted and controlled drug release.
Hypothetical Application: pH-Responsive Nanoparticles for Targeted Drug Delivery
Copolymers of N-vinylpyrazole and a pH-sensitive monomer (e.g., a monomer with a carboxylic acid group) can self-assemble into nanoparticles in aqueous solution. These nanoparticles can encapsulate hydrophobic drugs. In the acidic environment of a tumor, the pH-sensitive component of the copolymer becomes protonated, leading to a change in the nanoparticle structure and the release of the encapsulated drug.
Summary and Outlook
N-vinylpyrazoles are versatile monomers for the synthesis of a variety of polymers through different polymerization techniques. While detailed protocols for the controlled polymerization of N-vinylpyrazoles are still emerging, procedures adapted from other N-vinyl monomers provide a solid foundation for further research. The resulting poly(N-vinylpyrazole)s and their copolymers hold promise for various applications, particularly in the field of drug development, owing to the biocompatibility of related polymers and the inherent biological relevance of the pyrazole moiety. Further exploration into the synthesis of well-defined PNVP architectures and the investigation of their biological properties will be crucial for realizing their full potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Vilsmeier-Haack Conditions for N-Vinylpyrazoles: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Vilsmeier-Haack reaction for the formylation of N-vinylpyrazoles. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the Vilsmeier reagent prepared?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] The reaction utilizes a Vilsmeier reagent, which is typically a chloroiminium salt. This reagent is most commonly prepared in situ by the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[1][2] The preparation is an exothermic reaction and should be conducted under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent decomposition of the reagent.[1]
Q2: What is the expected regioselectivity for the formylation of N-vinylpyrazoles?
For pyrazole rings, electrophilic substitution, such as the Vilsmeier-Haack reaction, predominantly occurs at the C4 position, as it is the most electron-rich position.[3] While specific literature on N-vinylpyrazoles is limited, it is expected that the formylation will preferentially occur at the C4 position of the pyrazole ring. The N-vinyl group is unlikely to be formylated under standard Vilsmeier-Haack conditions.
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is imperative to carry out the reaction in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure often involves quenching the reaction mixture with ice, which must be done slowly and carefully to control the exothermic reaction.[1]
Q4: How can I monitor the progress of the reaction?
The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched with a basic solution (e.g., saturated sodium bicarbonate) or water, extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), and then spotted on a TLC plate. The disappearance of the starting N-vinylpyrazole and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack formylation of N-vinylpyrazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The reagent is sensitive to moisture and can decompose. 2. Low Reactivity of Substrate: Substituents on the pyrazole ring may be deactivating. 3. Insufficient Reaction Time or Temperature: The reaction may be sluggish under the chosen conditions. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1] 2. For less reactive N-vinylpyrazole derivatives, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction by TLC. If the reaction is slow, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization of the N-vinyl group or decomposition of the product.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the N-vinylpyrazole. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible side reactions include di-formylation or reaction at other positions, although C4 is strongly preferred for pyrazoles. The vinyl group could potentially undergo side reactions under harsh conditions. 2. Decomposition: The product or starting material may be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may lead to side products. Consider milder reaction conditions (lower temperature, shorter reaction time). 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization.[1] |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The formylated product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation During Extraction: This can make phase separation difficult. | 1. After initial extraction, saturate the aqueous layer with NaCl and perform additional extractions with a more polar organic solvent. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of N-Vinylpyrazole
This protocol is a general guideline and may require optimization for specific N-vinylpyrazole derivatives.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2-2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]
-
Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a white, viscous salt indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve the N-vinylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane.
-
Add the solution of the N-vinylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, the reaction mixture can be stirred at room temperature or heated (e.g., 60-80 °C) depending on the reactivity of the substrate.[4][5]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).[4]
3. Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Presentation
The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of pyrazole derivatives, which can serve as a starting point for optimizing the reaction for N-vinylpyrazoles.
| Substrate Type | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl Hydrazones | POCl₃ (excess), DMF | DMF | 60-65 | 6 | ~86 | [4] |
| Substituted Hydrazone | POCl₃ (10 eq.), DMF | DMF | 0 then reflux | 6.5 | ~90 | [5] |
| 1-Aryl-5-chloro-3-methyl-1H-pyrazole | POCl₃ (excess), DMF | DMF | 120 | 1-2.5 | 55-70 | [6] |
| 1-Phenyl-1H-pyrazol-3-ol derivatives | POCl₃ (4 eq.), DMF | DMF | 70 | 24 | - |
Visualizations
Experimental Workflow
Caption: General workflow for the Vilsmeier-Haack formylation of N-vinylpyrazoles.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yield Vilsmeier-Haack reactions.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Formylation of 5-methyl-1-vinyl-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 5-methyl-1-vinyl-pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 5-methyl-1-vinyl-pyrazole, aiming to produce the desired 5-methyl-1-vinyl-pyrazole-4-carbaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture. 2. Insufficient Reaction Temperature: The pyrazole ring may not be sufficiently activated for electrophilic substitution at lower temperatures. 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or increased side reactions. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately. 2. After the initial addition of the pyrazole substrate at a low temperature, consider gradually increasing the temperature to a range of 70-120°C to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. A common starting point is to use a 5-fold excess of DMF and a 2-fold excess of POCl₃ relative to the pyrazole substrate. |
| Formation of Multiple Products (Side Reactions) | 1. Formylation of the Vinyl Group: The electron-rich vinyl group can undergo formylation, leading to the formation of (E)-3-(5-methyl-1-vinyl-1H-pyrazol-4-yl)acrylaldehyde. 2. Hydroxymethylation: Trace amounts of formaldehyde, potentially generated from the decomposition of DMF at elevated temperatures, can lead to the formation of (5-methyl-1-vinyl-1H-pyrazol-4-yl)methanol. 3. Polymerization: The vinyl group is susceptible to polymerization, especially at higher temperatures, resulting in tarry byproducts. | 1. Maintain strict temperature control. Adding the pyrazole substrate at a lower temperature (0-5 °C) before gentle heating can minimize this side reaction. 2. Avoid prolonged heating at very high temperatures (e.g., >120°C) to minimize DMF decomposition. 3. Ensure the reaction is not overheated. A controlled and gradual increase in temperature is recommended. Using purified starting materials can also help prevent polymerization initiated by impurities. |
| Difficult Product Isolation and Purification | 1. Product Solubility: The desired product may have some solubility in the aqueous phase during workup. 2. Emulsion Formation: Vigorous mixing during extraction can lead to the formation of stable emulsions. 3. Similar Polarity of Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | 1. After the initial extraction with an organic solvent, perform multiple back-extractions of the aqueous layer. 2. Add a saturated brine solution to the aqueous layer to help break up emulsions. 3. Utilize column chromatography with a carefully selected solvent gradient. Monitoring with TLC using different solvent systems can help optimize the separation. |
Quantitative Data on Potential Side Reactions
The following table summarizes the reported yields of the desired product and potential side products in the Vilsmeier-Haack formylation of pyrazole derivatives analogous to 5-methyl-1-vinyl-pyrazole. These values can serve as a benchmark for analyzing experimental outcomes.
| Compound | Reaction | Yield (%) | Reference |
| 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde | Main Product | 52 | [1] |
| (5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)methanol | Hydroxymethylation Side-Product | 6 | [1] |
| 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde | Dehydrochlorination Side-Product | 7 | [1] |
| 3-(5-chloro-1-methyl-1H-pyrazol-3-yl)acrylaldehyde | Vinyl Formylation Side-Product | 72 | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrazole formylation?
The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution, typically at the C4 position, which is the most nucleophilic site. The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What are the primary safety precautions for this reaction?
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction is exothermic and should be cooled appropriately, especially during the addition of POCl₃ to DMF.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). To do this, a small aliquot of the reaction mixture is carefully quenched (for example, with a dilute sodium bicarbonate solution), extracted with an organic solvent (like ethyl acetate), and the organic layer is then spotted on a TLC plate. This allows for the visualization of the consumption of the starting material and the appearance of the product spot.
Q4: Can other formylation methods be used for 5-methyl-1-vinyl-pyrazole?
While the Vilsmeier-Haack reaction is the most common and generally efficient method, other formylation techniques exist, such as the Duff reaction. The Duff reaction uses hexamine as the formylating agent but is often less efficient for substrates like pyrazoles. For most applications involving pyrazole formylation, the Vilsmeier-Haack conditions are preferred.
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 5-methyl-1-vinyl-pyrazole
This protocol is a general guideline based on procedures for similar pyrazole substrates. Optimization may be required for specific experimental setups.
Materials:
-
5-methyl-1-vinyl-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (5.0 eq). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (2.0 eq) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-methyl-1-vinyl-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-methyl-1-vinyl-pyrazole-4-carbaldehyde.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Workflow
Caption: General experimental workflow for pyrazole formylation.
Potential Side Reactions
References
Technical Support Center: Purification of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS: 120841-97-6).[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions.[2] Depending on the synthesis route, which often involves a Vilsmeier-Haack type reaction on a pyrazole precursor, impurities could include residual solvents like DMF or phosphorus oxychloride byproducts.[3][4][5] The vinyl group may also be susceptible to polymerization, leading to oligomeric or polymeric impurities.[6]
Q2: Which purification method is better for this compound: column chromatography or recrystallization?
A2: The choice depends on the nature of the impurities and the physical state of your crude product.
-
Column Chromatography is highly effective for separating the target compound from impurities with different polarities, such as regioisomers or reaction byproducts.[2][7][8] It is the preferred method if the crude product is an oil or if impurities are structurally very similar to the product.
-
Recrystallization is ideal if the crude product is a solid and contains impurities with significantly different solubilities in a chosen solvent system. It is often more scalable and cost-effective than chromatography.[9]
Q3: My compound is an oil and won't crystallize. How can I purify it?
A3: If your product is an oil, column chromatography on silica gel is the most appropriate purification method.[7] If you wish to attempt crystallization, try dissolving the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and then slowly adding a "poor" solvent (e.g., hexane, petroleum ether) until turbidity appears, followed by slow cooling or refrigeration.[9] Using a seed crystal from a previously purified batch can also induce crystallization.[9]
Q4: How can I remove colored impurities from my product?
A4: If the colored impurities are polar, they may be removed during column chromatography. For recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step.[9] The charcoal adsorbs many colored organic molecules. Use it sparingly, as it can also adsorb your desired product, potentially reducing the yield.[9]
Q5: The yield after purification is very low. What are the common causes?
A5: Low yield can result from several factors:
-
Incomplete Reaction: Ensure the initial synthesis has gone to completion by monitoring with TLC or LC-MS.[10]
-
Loss during Extraction: The compound may have some solubility in the aqueous phase during workup.
-
Improper Chromatography Technique: Choosing a solvent system with excessively high polarity can cause your compound to elute too quickly with impurities. Conversely, a system with too low polarity may result in very broad peaks and poor recovery.
-
Recrystallization Issues: Using too much hot solvent will keep more of your product dissolved in the mother liquor upon cooling.[9] Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product Streaks on TLC Plate | The compound may be acidic or interacting strongly with the silica gel. The sample may be overloaded. | Add a small amount (0.5-1%) of a modifier like acetic acid (if the compound is basic) or triethylamine (if the compound is acidic) to the chromatography eluent. Spot a more dilute sample on the TLC plate. |
| Product Decomposes on Silica Gel Column | The aldehyde or vinyl group may be unstable on acidic silica gel. | Deactivate the silica gel by treating it with a base (e.g., triethylamine in the eluent). Alternatively, use a different stationary phase like neutral alumina. |
| Purified Product is Unstable and Changes Color | The aldehyde group may be oxidizing to a carboxylic acid, or the vinyl group may be polymerizing. | Store the purified compound under an inert atmosphere (Nitrogen or Argon) at a low temperature (-20°C). Consider adding a radical inhibitor like BHT if polymerization is suspected. |
| Multiple Isomers Present After Purification | The initial synthesis may lack regioselectivity.[2] | If isomers are difficult to separate by standard chromatography, consider using a high-performance chromatography system (e.g., HPLC) or attempting fractional recrystallization, which can separate isomers with different solubilities.[9] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This is a standard method for purifying pyrazole derivatives when recrystallization is not effective.[7][8]
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent as the chromatography progresses.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This method is useful if the crude product is a solid with good solubility in a hot solvent and poor solubility in the same solvent when cold.[9]
-
Solvent Selection: Test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate/hexane mixtures) to find a suitable system.[9] The ideal solvent will dissolve the compound when hot but not when cold.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent, then dry them in a desiccator or a vacuum oven.
Data Summary
The following table provides suggested starting points for solvent systems for the purification of pyrazole derivatives. Optimization will be required for this compound.
| Purification Method | Solvent System (Eluent) | Polarity | Notes |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) | Low to Medium | A common starting point for many organic compounds. Start with a low ratio of ethyl acetate (e.g., 5%) and gradually increase.[7] |
| Dichloromethane / Methanol (Gradient) | Medium to High | Useful if the compound is more polar and does not move from the baseline with Hexane/EtOAc systems. | |
| Recrystallization | Ethanol / Water | High | Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy, then allow to cool.[9] |
| Isopropanol | Medium | A good single-solvent option for moderately polar compounds. | |
| Ethyl Acetate / Hexane | Medium | Dissolve in a minimal amount of hot ethyl acetate, then add hexane until turbid and allow to cool. |
Visualizations
Caption: A troubleshooting workflow for purifying crude products.
Caption: General experimental workflow for purification.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to enhance reaction outcomes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions. 2. Low Reactivity of Starting Material: The pyrazole substrate may be insufficiently reactive under the chosen conditions. 3. Ineffective N-Vinylation: Incomplete or failed N-vinylation will result in the absence of the desired product. | 1. Reagent Preparation: Ensure all glassware is thoroughly dried. Use anhydrous solvents (e.g., DMF) and fresh phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] 2. Reaction Conditions: For the Vilsmeier-Haack reaction, consider increasing the reaction temperature (e.g., to 70-80 °C) or using a larger excess of the Vilsmeier reagent.[1] For N-vinylation, ensure the catalyst (e.g., copper-based) is active and the temperature is optimal. 3. Vinylation Method: Explore alternative N-vinylation methods, such as using vinyl acetate with a mercury(II) sulfate catalyst or a phase-transfer catalysis approach with dichloroethane.[2] |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of reagents and products.[1] 2. Impurities: The presence of impurities in starting materials or solvents can catalyze side reactions. | 1. Temperature Control: Maintain strict temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage exotherms.[1] 2. Purity of Reagents: Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.[1] |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible side reactions include di-formylation or formylation at other ring positions. For N-vinylation, regioisomers may form with unsymmetrical pyrazoles. 2. Decomposition: The product or starting material may be degrading under the reaction conditions. | 1. Stoichiometry and Conditions: Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side product formation.[1] For N-vinylation, the choice of catalyst and reaction conditions can influence regioselectivity. 2. Reaction Monitoring: Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent product degradation. |
| Difficulty in Product Isolation | 1. Product Solubility: The product may be highly soluble in the work-up solvent or form a stable emulsion. 2. Impurities: The presence of polar impurities can complicate extraction and purification. | 1. Extraction and Purification: After quenching the reaction with ice water, ensure the pH is adjusted to be neutral or slightly basic before extraction with an organic solvent. If the product is difficult to extract, consider using a different solvent or performing a continuous extraction. 2. Chromatography: Purify the crude product using column chromatography on silica gel or recrystallization to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis is typically a two-step process:
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Vilsmeier-Haack Formylation: 5-methyl-1H-pyrazole is formylated at the C4 position using a Vilsmeier reagent (commonly prepared from POCl₃ and DMF) to yield 5-methyl-1H-pyrazole-4-carbaldehyde.
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N-Vinylation: The resulting pyrazole-4-carbaldehyde is then N-vinylated to introduce the vinyl group at the N1 position. This can be achieved through various methods, including reaction with vinyl acetate in the presence of a catalyst or reaction with acetylene gas under pressure.
Alternatively, N-vinylation of 5-methyl-1H-pyrazole can be performed first, followed by the Vilsmeier-Haack formylation. The choice of route may depend on the stability of the intermediates and the overall yield.
Q2: How can I improve the yield of the Vilsmeier-Haack formylation step?
A2: To improve the yield of the formylation step, consider the following:
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Anhydrous Conditions: Strictly maintain anhydrous conditions as the Vilsmeier reagent is highly sensitive to moisture.[1]
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Temperature Control: Prepare the Vilsmeier reagent at 0-5 °C and control the temperature during the addition of the pyrazole substrate to prevent side reactions.[1]
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Reagent Stoichiometry: Optimize the molar ratio of the pyrazole to the Vilsmeier reagent. An excess of the reagent may be necessary for less reactive substrates, but a large excess can lead to byproducts.[1]
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Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is slow, a moderate increase in temperature may be beneficial.[1]
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Alternative Methods: Microwave-assisted or ultrasound-accelerated Vilsmeier-Haack reactions have been shown to significantly reduce reaction times and improve yields.[3]
Q3: What are the key parameters to control during the N-vinylation step?
A3: Key parameters for successful N-vinylation include:
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Choice of Vinylating Agent: Common vinylating agents include acetylene, vinyl acetate, and vinyl ethers. The choice of agent will influence the reaction conditions.
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Catalyst: Copper-based catalysts are often used for N-vinylation with vinylating agents other than acetylene. The choice and handling of the catalyst are crucial for its activity.
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Temperature and Pressure: Reactions with acetylene often require elevated temperatures and pressures.[2] For other methods, the temperature should be optimized to ensure a reasonable reaction rate without causing decomposition.
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Base: A base is often required to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the vinylating agent.
Q4: What are some common side products in this synthesis?
A4: Common side products can include:
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From Vilsmeier-Haack: Di-formylated pyrazoles or isomers where formylation has occurred at a different position (though C4 is strongly preferred for 3-methylpyrazole).[1]
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From N-Vinylation: With unsymmetrical pyrazoles, regioisomers can form. Incomplete reactions will leave unreacted starting material. Polymerization of the vinyl group can also occur under certain conditions.
Q5: How should I purify the final product?
A5: Purification of this compound typically involves:
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Work-up: Careful quenching of the reaction mixture, followed by extraction into an appropriate organic solvent.
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Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products. A silica gel stationary phase with a gradient of non-polar to moderately polar eluents (e.g., hexane/ethyl acetate) is often effective.
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Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.
Data Presentation
Table 1: Vilsmeier-Haack Formylation of Substituted Pyrazoles - Comparison of Methods
| Entry | Substrate | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 1,3-disubstituted-5-chloro-1H-pyrazoles | Conventional | DMF | 120 | 2 h | Good | [4] |
| 2 | Hydrazones | Conventional | DMF | 80 | 5-6 h | Excellent | [4] |
| 3 | Hydrazones | Microwave | MeCN | 60 | 10 min | 85 | [3] |
| 4 | Hydrazones | Sonication | MeCN | 40-80 | 10-60 min | - | [3] |
Table 2: N-Vinylation of Pyrazoles - Selected Methods and Yields
| Entry | Substrate | Vinylating Agent | Conditions | Yield (%) | Reference |
| 1 | Pyrazole | Dichloroethane | PTC, Water | 75-90 | [2] |
| 2 | Pyrazoles with C4 substituents | Vinyl acetate | HgSO₄ catalyst, boiling | 70-86 | [2] |
| 3 | 3,5-dimethylpyrazole | Acetylene | High pressure | - | [2] |
| 4 | Azoles | Vinylsilane | CuF₂/DMAP, DCE, rt | High | [5] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 5-Methyl-1H-pyrazole
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Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 5-methyl-1H-pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-1H-pyrazole-4-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Vinylation of 5-Methyl-1H-pyrazole-4-carbaldehyde
-
In a round-bottom flask, dissolve 5-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in vinyl acetate (used as both reagent and solvent).
-
Add a catalytic amount of mercury(II) sulfate (HgSO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the excess vinyl acetate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude this compound by column chromatography.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for improving synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. degres.eu [degres.eu]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study [organic-chemistry.org]
Technical Support Center: 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly sealed container in a dry environment at refrigerated temperatures, typically between 2°C and 8°C.[1] Some suppliers also recommend storage at 0-8°C.[2]
Q2: What is the expected shelf-life of this compound?
Q3: What are the potential signs of degradation?
Visual changes such as a change in color or the formation of a precipitate may indicate degradation. From a chemical perspective, the appearance of new peaks in analytical tests like HPLC, GC-MS, or NMR spectroscopy would suggest the presence of degradation products. A decrease in the peak area of the parent compound in chromatographic analysis is also an indicator of degradation.
Q4: Is this compound sensitive to light or air?
While specific data on the light and air sensitivity of this compound is limited, it is good laboratory practice to store it in a dark container and under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidation or light-induced reactions, especially for long-term storage. The aldehyde functional group can be susceptible to oxidation.
Q5: What are the known incompatibilities of this compound?
As a general precaution for pyrazole derivatives, contact with strong oxidizing agents should be avoided to prevent the oxidation of the aldehyde group. The vinyl group may be susceptible to acid-catalyzed hydrolysis or polymerization. Therefore, storage with strong acids should be avoided.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
If you are observing inconsistent results in your experiments, it could be due to the degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your this compound stock using a suitable analytical method such as HPLC, GC-MS, or NMR.
-
Check for Degradation Products: Look for the presence of new, unexpected peaks in your analytical data. Common degradation pathways to consider are oxidation of the aldehyde to a carboxylic acid, hydrolysis of the vinyl group, or polymerization.
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Review Storage Conditions: Ensure that the compound has been stored according to the recommendations (refrigerated, dry, and sealed).
-
Purify the Compound: If degradation is suspected, consider purifying the material before use, for example, by column chromatography.
-
Issue 2: The compound appears discolored or has formed a precipitate.
This is a visual indicator of potential degradation or contamination.
-
Troubleshooting Steps:
-
Do not use: Avoid using the material in critical experiments until its identity and purity can be confirmed.
-
Analyze the material: Use analytical techniques (HPLC, NMR, etc.) to identify the components of the discolored material or precipitate.
-
Consider Polymerization: The vinyl group of vinylpyrazoles can be prone to polymerization. The formation of a solid or viscous material could be a sign of this.
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Discard if necessary: If significant degradation is confirmed, it is best to discard the batch and obtain a fresh supply.
-
Data Presentation
Table 1: Recommended Storage Conditions for Pyrazole Derivatives
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C[1] or 0°C to 8°C[2] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Dry, inert gas (e.g., Nitrogen, Argon) | To prevent hydrolysis and oxidation. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Location | Well-ventilated area[3] | General safety practice for chemical storage. |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a generic protocol and may require optimization for your specific equipment and compound lot.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a dilution to a working concentration of around 0.1 mg/mL.
-
HPLC System and Column: Use a standard reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a common starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Use a UV detector set to a wavelength where the compound has significant absorbance (this can be determined by a UV scan).
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and analyze the chromatogram for the area of the main peak and any impurity peaks. Purity can be estimated by the area percentage of the main peak.
Protocol 2: Identification of Potential Degradation Products by GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
GC Program: Start with an initial oven temperature of around 50-70°C, hold for a few minutes, and then ramp up to 250-280°C.
-
Injection: Use a split or splitless injection depending on the sample concentration.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of approximately m/z 40-400.
-
Data Analysis: Compare the mass spectrum of the main peak with a reference spectrum if available. Analyze the mass spectra of any new peaks to propose structures for potential degradation products. For example, an increase in mass might suggest oxidation.
Mandatory Visualization
References
Preventing polymerization of vinylpyrazoles during synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of vinylpyrazoles during their synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked questions (FAQs)
Q1: My vinylpyrazole synthesis reaction is resulting in a significant amount of polymer. What are the primary causes?
A1: The polymerization of vinylpyrazoles during synthesis is a common issue, primarily driven by the high reactivity of the vinyl group. The main causes include:
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Radical Formation: Spontaneous polymerization is often initiated by free radicals, which can be generated by heat, light, or the presence of impurities.
-
High Temperatures: Elevated reaction temperatures can significantly accelerate the rate of polymerization.[1] Some vinylpyrazoles are known to polymerize rapidly at temperatures as high as 220°C.[1]
-
Concentration of Monomer: High concentrations of the vinylpyrazole monomer can lead to a higher probability of polymerization. In fact, neat 1-vinylpyrazole can polymerize almost explosively.[1]
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Absence of Inhibitors: Without the presence of a polymerization inhibitor, the vinylpyrazole monomer is highly susceptible to polymerization.
Q2: How can I prevent the polymerization of vinylpyrazoles during my synthesis?
A2: Preventing polymerization involves a combination of strategies:
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Use of Inhibitors: The most effective method is to introduce a radical inhibitor into the reaction mixture. Common inhibitors for vinyl monomers include phenolic compounds (like hydroquinone and benzoquinone), stable nitroxyl radicals (like TEMPO), and certain amines.[2] The addition of 3-6% of benzoquinone or hydroquinone has been shown to be effective in certain vinylpyrazole syntheses.
-
Temperature Control: Maintaining a low and controlled reaction temperature is crucial to minimize thermally initiated polymerization.
-
Solvent Selection: The choice of solvent can influence the rate of polymerization. For instance, conducting the reaction in a dilute solution, such as with benzene, can lead to a cleaner polymerization if desired, implying that dilution can help control unwanted polymerization during synthesis.[1]
-
Purification of Reagents: Ensure that all starting materials and solvents are free from impurities that could act as radical initiators.
Q3: What are some common inhibitors used for vinylpyrazole synthesis, and at what concentrations should they be used?
A3: Several types of radical inhibitors can be employed. The optimal concentration can vary depending on the specific vinylpyrazole and reaction conditions. It is always recommended to start with a small-scale trial to determine the most effective concentration.
| Inhibitor | Type | Typical Concentration Range | Notes |
| Hydroquinone | Phenolic | 100 - 500 ppm | Effective in the presence of oxygen. |
| Benzoquinone | Quinone | 3 - 6% | Has been used to suppress side reactions in vinylpyrazole synthesis.[2] |
| TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) | Stable Radical | 50 - 200 ppm | Highly effective radical scavenger. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 ppm | A common antioxidant and polymerization inhibitor. |
Q4: My purified vinylpyrazole is polymerizing during storage. How can I ensure its stability?
A4: Proper storage is critical for preventing the polymerization of purified vinylpyrazoles.
-
Add a Storage Inhibitor: Add a small amount of a suitable inhibitor, such as BHT or hydroquinone, to the purified product.
-
Refrigerate or Freeze: Store the vinylpyrazole at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal polymerization.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation that can lead to radical formation.
-
Protect from Light: Store in an amber-colored vial or a container protected from light to avoid photo-initiated polymerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization of the vinylpyrazole monomer. | 1. Immediately cool the reaction mixture. 2. In future experiments, add a radical inhibitor at the beginning of the reaction. 3. Lower the reaction temperature. 4. Consider using a more dilute solution. |
| Low yield of the desired vinylpyrazole product with significant byproduct formation. | Side reactions, including polymerization, are competing with the desired reaction pathway. | 1. Add a radical inhibitor, such as benzoquinone (3-6%), to suppress radical-mediated side reactions.[2] 2. Optimize the reaction temperature and time to favor the desired product. |
| The purified vinylpyrazole product turns yellow/brown and becomes less soluble over time. | Slow polymerization and degradation during storage. | 1. Ensure the product is stored with an appropriate inhibitor. 2. Store at low temperatures, under an inert atmosphere, and protected from light. |
| Difficulty in removing the polymerization inhibitor from the final product. | The chosen inhibitor has similar physical properties to the product. | 1. Select an inhibitor that can be easily removed (e.g., phenolic inhibitors can often be removed by a basic wash). 2. Consider purification methods like column chromatography on basic alumina or vacuum distillation. |
Experimental Protocols
Protocol 1: General Procedure for the Addition of a Polymerization Inhibitor
-
Select an appropriate inhibitor: Based on the reaction conditions and the structure of the vinylpyrazole, choose a suitable inhibitor (e.g., hydroquinone, benzoquinone, or BHT).
-
Determine the required concentration: Start with a concentration in the range of 100-500 ppm for phenolic inhibitors or 3-6% for quinones in specific cases.
-
Dissolve the inhibitor: Before starting the synthesis, dissolve the calculated amount of the inhibitor in the reaction solvent.
-
Initiate the reaction: Add the reactants to the solvent containing the inhibitor and proceed with the synthesis as planned, maintaining careful temperature control.
-
Monitor the reaction: Keep a close watch on the reaction for any signs of polymerization, such as increased viscosity.
Protocol 2: General Procedure for the Removal of Phenolic Inhibitors
-
Extraction with a basic solution:
-
Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH). This will deprotonate the phenolic inhibitor, making it water-soluble and allowing it to be extracted into the aqueous phase.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove any residual NaOH.
-
-
Drying and concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the inhibitor-free vinylpyrazole.
-
-
Alternative Method: Column Chromatography:
-
Pass the crude product through a short plug of basic alumina. The polar phenolic inhibitor will be adsorbed onto the alumina, while the less polar vinylpyrazole will elute.
-
Visualizations
Caption: A logical workflow for troubleshooting unwanted polymerization during vinylpyrazole synthesis.
Caption: The role of inhibitors in terminating the radical chain propagation of vinylpyrazoles.
References
Technical Support Center: Scale-Up Synthesis of Substituted Pyrazole Aldehydes
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the challenges encountered during the scale-up synthesis of substituted pyrazole aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of substituted pyrazole aldehydes, particularly via the Vilsmeier-Haack reaction?
A1: Scaling up the Vilsmeier-Haack formylation of pyrazoles introduces several challenges that are often not apparent at the lab scale. These include:
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Exothermic Reaction Control: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is highly exothermic.[1][2] On a larger scale, inefficient heat dissipation can lead to a runaway reaction, decomposition of the reagent and substrate, and the formation of hazardous byproducts.[2][3]
-
Reagent Addition and Mixing: Inefficient mixing on a larger scale can lead to localized "hot spots" and uneven reaction progress, resulting in lower yields and increased impurity formation. The order and rate of reagent addition are critical.
-
Side Reactions and Impurity Profile: Certain side reactions, such as the formation of colored impurities or hydroxymethylation products, can become more pronounced at scale.[4] The purity of starting materials and solvents is also more critical in large-scale synthesis to avoid unwanted byproducts.[1]
-
Work-up and Product Isolation: Quenching the reaction mixture with ice and water is also an exothermic process that requires careful control at scale. Product isolation, which may be straightforward via crystallization at a small scale, can be complicated by factors like "oiling out" or the formation of fine crystals that are difficult to filter.[5]
-
Purification: Purification by column chromatography, which is common in the lab, is often not feasible for large quantities. Therefore, developing a robust crystallization method is crucial for obtaining the desired purity at scale.[5]
Q2: How does the reactivity of the substituted pyrazole affect the Vilsmeier-Haack formylation at scale?
A2: The electronic properties of the substituents on the pyrazole ring significantly influence the reaction conditions required.
-
Electron-Rich Pyrazoles: Pyrazoles with electron-donating groups are highly reactive. For these substrates, milder reaction conditions, such as lower temperatures and shorter reaction times, may be necessary to prevent the formation of side products.[6]
-
Electron-Deficient Pyrazoles: Pyrazoles with electron-withdrawing groups are less reactive and may require more forcing conditions, such as higher temperatures, longer reaction times, or an excess of the Vilsmeier reagent, to achieve complete conversion.[4][6] However, these more forcing conditions can also lead to the degradation of the product or starting material.
Q3: What are the key safety considerations for the large-scale Vilsmeier-Haack reaction?
A3: The Vilsmeier-Haack reaction involves hazardous reagents and exothermic steps, making safety a primary concern during scale-up.
-
Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Exotherm Management: The reaction should be conducted in a reactor with adequate cooling capacity to manage the exotherms during reagent preparation and reaction quenching.[2][7] Continuous monitoring of the internal temperature is essential.
-
Quenching: The quenching of the reaction mixture with ice/water should be performed slowly and with vigorous stirring to control the heat generated.
-
Pressure Build-up: The reaction can generate gaseous byproducts, so the reactor must be equipped with a proper venting system.
Troubleshooting Guides
Guide 1: Low Yield of Pyrazole Aldehyde
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Conversion of Starting Material | Insufficient Vilsmeier reagent. | Increase the molar ratio of the Vilsmeier reagent (POCl₃ and DMF). |
| Low reaction temperature for a deactivated pyrazole. | Gradually increase the reaction temperature, monitoring for product degradation by TLC or HPLC.[1][6] | |
| Poor quality or wet reagents/solvents. | Ensure all reagents and solvents are anhydrous, as the Vilsmeier reagent is moisture-sensitive.[1] | |
| Product Degradation | Reaction temperature is too high. | Maintain strict temperature control, especially during the addition of the pyrazole substrate.[1] Use a controlled addition funnel and an efficient cooling system. |
| Extended reaction time. | Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. | |
| Formation of a Dark, Tarry Residue | Reaction overheating leading to polymerization. | Improve temperature control and mixing. Consider a slower, controlled addition of the pyrazole to the Vilsmeier reagent.[1] |
| Impurities in the starting materials. | Use high-purity starting materials and solvents.[1] |
Guide 2: Difficulty in Product Isolation and Purification
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Product "Oils Out" During Crystallization | The product is melting in the crystallization solvent at the elevated temperature. | Use a lower-boiling point solvent or a solvent mixture. Try to induce crystallization at a lower temperature. |
| High impurity level. | Purify the crude product by a preliminary method (e.g., trituration) before attempting crystallization. | |
| Formation of Very Fine Crystals | The solution is too supersaturated, leading to rapid nucleation. | Allow the solution to cool more slowly. Use a co-solvent system to better control solubility.[5] |
| Colored Impurities in the Final Product | Formation of colored byproducts during the reaction. | Treat the solution with activated charcoal before crystallization.[5] Note that this may reduce the overall yield. |
| Co-precipitation of impurities. | Perform a second recrystallization from a different solvent system.[5] | |
| Product is Water-Soluble | The aldehyde product has high polarity. | During work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Extract with a more polar organic solvent. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Vilsmeier-Haack Formylation of Substituted Pyrazoles
| Scale | Substrate | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2.00 mmol | 1-methyl-3-propyl-5-chloro-1H-pyrazole | 2 | 5 | 120 | 2 | 55 | [4] |
| 2.00 mmol | 1-phenyl-3-propyl-5-chloro-1H-pyrazole | 4 | 6 | 120 | 12 | 52 | [4] |
| 6.7 mmol | 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 4 | 4 | 70 | 24 | 48 | [8] |
| 0.004 mol | N'-(1-phenylethylidene)benzohydrazide | 3 | (10 mL) | 60-65 | 4 | Not specified | [9] |
Experimental Protocols
Key Experiment: Gram-Scale Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
2. Formylation Reaction:
-
Dissolve the substituted pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C (the optimal temperature will depend on the reactivity of the pyrazole substrate).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
4. Purification:
-
The crude pyrazole aldehyde can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).[5]
Visualizations
Caption: Experimental workflow for the scale-up synthesis of substituted pyrazole aldehydes.
Caption: Troubleshooting workflow for low yield in pyrazole aldehyde synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. amarequip.com [amarequip.com]
- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low yield in Knoevenagel condensation of pyrazole aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of pyrazole aldehydes.
Troubleshooting Guide: Low Product Yield
Low yield is a common challenge in the Knoevenagel condensation of pyrazole aldehydes. The following table outlines potential causes and recommended solutions to improve reaction outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The basic or acidic catalyst may be old, decomposed, or of insufficient quantity. | - Use a fresh or recently purified catalyst. - Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). - Consider alternative catalysts such as piperidine, ammonium acetate, or boric acid.[1] |
| Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures. | - Monitor the reaction at room temperature first. - If the reaction is slow, gently heat the mixture (e.g., 40-60 °C) and monitor by TLC. - For thermally sensitive substrates, consider milder conditions or a more active catalyst. | |
| Poor Solvent Choice: The reactants may not be fully soluble in the chosen solvent, or the solvent may not favor the reaction equilibrium. | - Ensure reactants are fully dissolved. - A mixture of solvents, such as water and ethanol, can improve solubility and yield.[2] - Consider aprotic polar solvents like DMF or DMSO for challenging substrates. | |
| Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction. | - Use anhydrous solvents and reagents. - Employ a Dean-Stark apparatus to remove water azeotropically if the reaction is run at higher temperatures. | |
| Formation of Multiple Products | Side Reactions: Competing reactions such as Michael addition of the active methylene compound to the product can occur.[3] | - Use a stoichiometric amount of the active methylene compound. - Optimize reaction time; prolonged reaction can favor side products. - Lowering the reaction temperature may increase selectivity for the desired product. |
| Self-Condensation of Aldehyde: This can be an issue with certain aldehydes, especially under strongly basic conditions. | - Use a milder base as a catalyst. - Add the aldehyde slowly to the reaction mixture containing the active methylene compound and catalyst. | |
| Difficult Product Isolation | Product is an Oil: The product may not precipitate or crystallize from the reaction mixture. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If crystallization fails, perform an extraction with a suitable organic solvent, followed by column chromatography. |
| Product is Highly Soluble in the Reaction Solvent: This can lead to significant loss of product during workup. | - Cool the reaction mixture in an ice bath to maximize precipitation. - Minimize the amount of solvent used for washing the crude product. - If recrystallizing, use a minimal amount of hot solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation?
A1: The Knoevenagel condensation is a base-catalyzed reaction. The base abstracts a proton from the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole aldehyde. The resulting intermediate then undergoes dehydration to yield the final α,β-unsaturated product.
References
Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the Technical Support Center for substituted pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is their control so important?
A1: In the context of pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For example, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can yield two different products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. Controlling the formation to yield a single, desired regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties.[1] For therapeutic and materials science applications, obtaining a single, pure regioisomer is often a necessity.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity in the Knorr pyrazole synthesis (the reaction of a 1,3-dicarbonyl compound with a hydrazine) is primarily governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[2] Key factors include:
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.
-
Reaction Conditions: The choice of solvent and catalyst (acidic, basic, or neutral conditions) can significantly alter the reaction pathway and, consequently, the regiomeric outcome.[2][3]
Q3: Can the choice of solvent dramatically impact the regioselectivity of my pyrazole synthesis?
A3: Absolutely. The solvent can play a critical role in controlling which regioisomer is preferentially formed. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, often leading to a single detectable regioisomer.[4][5] In contrast, traditional solvents like ethanol may produce mixtures of regioisomers that are difficult to separate.[4][5]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are not significant enough under your current reaction conditions to favor the formation of one regioisomer over the other.
-
Troubleshooting Strategies:
-
Solvent Modification: As a first step, consider switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE).[4][5] This has been demonstrated to significantly enhance regioselectivity.
-
Catalyst Variation: If you are running the reaction under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid) or base. The reaction mechanism can be sensitive to pH, which can in turn influence the regiochemical outcome.[3]
-
Temperature Adjustment: Lowering the reaction temperature may increase the kinetic control of the reaction, potentially favoring one regioisomer.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under the current experimental setup.
-
Troubleshooting Strategies:
-
Re-evaluate Starting Materials: If possible, consider if a different synthetic route or modified starting materials could lead to the desired product. For example, using α,β-unsaturated ketones or a 1,3-dipolar cycloaddition approach might offer better control.[6][7]
-
Protecting Group Strategy: In some cases, a protecting group can be used to temporarily block one of the reactive sites, directing the reaction towards the desired outcome.
-
Alternative Synthetic Methods: Explore alternative named reactions for pyrazole synthesis that may offer different regioselectivity, such as the Paal-Knorr synthesis or multicomponent reactions.[8][9]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
-
Troubleshooting Strategies:
-
Chromatographic Separation:
-
TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[1]
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.[1] Careful packing of the column and slow elution can improve separation efficiency.
-
-
Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method. Experiment with a range of solvents to find one that preferentially crystallizes the desired isomer.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(4-methoxyphenyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine
| Entry | Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) |
| 1 | EtOH | RT | 40:60 |
| 2 | TFE | RT | 85:15 |
| 3 | HFIP | RT | 97:3 |
Data adapted from a study on the effect of fluorinated alcohols on pyrazole formation.[4] Regioisomer A is the 3-trifluoromethyl derivative and B is the 5-trifluoromethyl derivative.
Table 2: Influence of Hydrazine Substituent on Regioselectivity
| Hydrazine Derivative | Reaction Conditions | Major Regioisomer | Ratio of Regioisomers |
| Methylhydrazine | Ethanol, RT | 27 | 93:3 to 97:3 |
| Phenylhydrazine | Ethanol, RT | 28 | 13:87 to 1:99 |
Data from a study on the cyclocondensation of acetylenic ketones with hydrazines.[3] This highlights how the electronic nature of the hydrazine substituent can reverse the regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using Trifluoroethanol (TFE)
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).
-
Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, remove the TFE under reduced pressure.[1]
-
Extraction: Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
-
Reactant Mixture: To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and terminal alkyne (1.2 mmol) in pyridine (5 mL), add 18-crown-6 (0.1 mmol).[10]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (2.0 mmol) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[10]
-
Quenching and Extraction: Quench the reaction with water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
Mandatory Visualizations
Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Hydrolytic Stability of N-Vinylpyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to the hydrolytic stability of N-vinylpyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation products of N-vinylpyrazole derivatives under hydrolytic conditions?
A1: Under acidic conditions, N-vinylpyrazole derivatives primarily hydrolyze to form the corresponding pyrazole and acetaldehyde.[1] The reaction proceeds through the protonation of the vinyl group, followed by the addition of water to form an unstable N-(1-hydroxyethyl)pyrazole intermediate. This intermediate then rapidly decomposes.[2][3]
Q2: What are the key factors that influence the hydrolytic stability of N-vinylpyrazole derivatives?
A2: The hydrolytic stability is influenced by several factors:
-
pH: N-vinylpyrazoles are generally more susceptible to hydrolysis under acidic conditions.[1][3]
-
Temperature: Higher temperatures typically accelerate the rate of hydrolysis.
-
Substituents on the Pyrazole Ring: The electronic properties of substituents on the pyrazole ring can affect the stability of the N-vinyl group. Electron-withdrawing groups can influence the electron density of the pyrazole nitrogen, potentially impacting the susceptibility of the vinyl group to hydrolysis.
-
Solvent: The polarity and composition of the solvent system can influence reaction rates.
Q3: How can I improve the hydrolytic stability of my N-vinylpyrazole derivative?
A3: To enhance stability, consider the following structural modifications:
-
Introduce Steric Hindrance: Bulky substituents near the N-vinyl group can sterically hinder the approach of water molecules, slowing down hydrolysis.
-
Modify Electronic Effects: Introducing electron-donating groups on the pyrazole ring may increase the electron density at the nitrogen atom, potentially stabilizing the vinyl group. However, the effect can be complex and requires experimental verification.
Troubleshooting Guides
This section addresses common issues encountered during the experimental determination of the hydrolytic stability of N-vinylpyrazole derivatives.
Issue 1: Unexpected Peaks in the HPLC/UPLC Chromatogram
Symptoms:
-
Appearance of one or more peaks that do not correspond to the parent compound or the expected degradation products (pyrazole and acetaldehyde).
-
Poor peak shape (e.g., tailing, fronting, or splitting) for the main analyte or degradation product peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contamination | - Blank Injections: Inject the mobile phase and a placebo (matrix without the analyte) to check for contamination from the solvent, glassware, or excipients.[4][5] - System Cleaning: Thoroughly flush the HPLC/UPLC system with an appropriate cleaning solution.[6] |
| Side Reactions or Secondary Degradation | - Reaction Monitoring: Analyze samples at multiple time points to track the formation and potential further degradation of primary products. - LC-MS Analysis: Use mass spectrometry to identify the molecular weights of the unexpected peaks to help elucidate their structures.[7] |
| Poor Chromatographic Resolution | - Method Optimization: Adjust the mobile phase composition, gradient, pH, or column temperature to improve the separation of all components.[8] - Column Selection: Consider using a different column chemistry (e.g., a different stationary phase) if resolution issues persist. |
| Co-elution of Impurities | - Purity Check: Ensure the starting material is of high purity. Analyze the starting material by itself to identify any pre-existing impurities. - Orthogonal Methods: Use a secondary analytical method with a different separation mechanism to confirm peak purity. |
Issue 2: Poor Mass Balance in Forced Degradation Studies
Symptoms:
-
The sum of the assay of the parent compound and the amount of all degradation products is not close to 100%.[1][2][9]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Non-Chromophoric Degradation Products | - Universal Detectors: Use a mass-sensitive detector like a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.[10] |
| Volatile Degradation Products | - Proper Sample Handling: Ensure sample vials are tightly sealed. Acetaldehyde is a volatile product of hydrolysis. Consider using headspace GC for quantification if significant loss is suspected. |
| Incomplete Elution of Degradants | - Stronger Elution: Modify the gradient to include a stronger solvent at the end of the run to elute any strongly retained compounds. - Column Washing: Implement a column wash step after each run.[11] |
| Different Response Factors of Degradants | - Relative Response Factor (RRF) Determination: If possible, isolate the major degradation products and determine their response factors relative to the parent compound for accurate quantification.[2] |
| Precipitation of Analyte or Degradants | - Solubility Check: Visually inspect the sample solutions for any precipitation. Adjust the solvent composition if solubility is an issue.[12] |
Experimental Protocols
Protocol for Determining Hydrolytic Stability using UPLC-MS
This protocol is a general guideline for assessing the hydrolytic stability of N-vinylpyrazole derivatives under acidic, neutral, and basic conditions, in accordance with ICH guidelines for forced degradation studies.[6][10][13]
1. Materials and Reagents:
-
N-vinylpyrazole derivative (test substance)
-
Acetonitrile (HPLC or UPLC grade)
-
Water (HPLC or UPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Ammonium acetate or ammonium formate (for mobile phase modification)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Phosphate or borate buffers for various pH values (e.g., pH 2.0, 7.4, 9.0)[14]
2. Stock Solution Preparation:
-
Prepare a stock solution of the N-vinylpyrazole derivative at a concentration of 1 mg/mL in acetonitrile or another suitable organic solvent.
3. Sample Preparation for Hydrolysis:
-
Acid Hydrolysis: Mix a portion of the stock solution with 0.1 N HCl to achieve a final drug concentration of approximately 50-100 µg/mL.
-
Base Hydrolysis: Mix a portion of the stock solution with 0.1 N NaOH to the same final concentration.
-
Neutral Hydrolysis: Mix a portion of the stock solution with purified water to the same final concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with the storage solvent (e.g., acetonitrile/water) to the same final concentration.
4. Stress Conditions:
-
Incubate the acidic, basic, and neutral solutions, along with the control, at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
For the acidic and basic samples, neutralize the aliquots before analysis (e.g., with an equimolar amount of NaOH or HCl, respectively).
-
Dilute the samples with the mobile phase to a suitable concentration for UPLC-MS analysis.
5. UPLC-MS Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient might start with a low percentage of B, increasing to a high percentage to elute all components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 1 - 5 µL
-
Detector: UV/DAD detector (monitor at an appropriate wavelength) followed by a Mass Spectrometer (ESI in positive and/or negative mode).
6. Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.
-
Calculate the percentage of degradation.
-
If possible, determine the hydrolysis rate constant (k) and the half-life (t½) of the compound under each condition.
Quantitative Data Summary
The hydrolytic stability of pyrazole derivatives can vary significantly based on their structure. The following table summarizes stability data for some pyrazole ester derivatives, which can serve as a reference for understanding potential stability issues in related pyrazole structures.
| Compound | Half-life (t½) in pH 8 Buffer (minutes) |
| Initial Hit 1 | ~60 - 120 |
| Derivative 7a | 90 |
| Derivative 7b | 90 |
| Derivative 7d | 255 |
| Derivative 7e | 450 |
| Derivative 7g | 150 |
| Derivative 7n | 300 |
| Derivative 10a | 900 |
| Derivative 10c | 90 |
| Data adapted from a study on pyrazole ester inhibitors. |
Visualizations
Experimental Workflow for Hydrolytic Stability Testing
Caption: Workflow for hydrolytic stability testing of N-vinylpyrazole derivatives.
Proposed Acid-Catalyzed Hydrolysis Mechanism of N-Vinylpyrazole
Caption: Acid-catalyzed hydrolysis of N-vinylpyrazole to pyrazole and acetaldehyde.
Logical Relationship for Troubleshooting Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Reconciling Mass Balance in Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. Extraneous Peaks in Chromatographic Analysis | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Identify new peaks in UV-HPLC chromatogram [alphalyse.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Analysis: A Comparative Guide for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a predicted ¹H NMR assignment. This prediction is based on a comparative analysis of structurally related compounds, offering a reliable reference for researchers working with similar pyrazole derivatives.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The assignments are based on established chemical shift ranges for protons in similar chemical environments, including vinyl pyrazoles and substituted pyrazole carbaldehydes.
| Assigned Proton | Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde Proton | H-a | 9.8 - 10.0 | Singlet (s) | N/A |
| Pyrazole Proton | H-3 | 7.9 - 8.1 | Singlet (s) | N/A |
| Vinyl Proton | H-b | 7.0 - 7.2 | Doublet of doublets (dd) | J_bc ≈ 15.5, J_bd ≈ 8.5 |
| Vinyl Proton | H-c | 5.7 - 5.9 | Doublet of doublets (dd) | J_bc ≈ 15.5, J_cd ≈ 2.0 |
| Vinyl Proton | H-d | 5.2 - 5.4 | Doublet of doublets (dd) | J_bd ≈ 8.5, J_cd ≈ 2.0 |
| Methyl Protons | -CH₃ | 2.5 - 2.7 | Singlet (s) | N/A |
Structural Diagram with Proton Labeling
The following diagram illustrates the chemical structure of this compound with the protons labeled for clear reference in the data table.
Caption: Structure of this compound with proton labeling.
Experimental Protocol
The following is a standard protocol for acquiring a ¹H NMR spectrum of a heterocyclic aldehyde like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal resolution.
-
The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is typically performed at room temperature (298 K).
4. Data Processing:
-
The acquired Free Induction Decay (FID) signal is processed using an appropriate software package (e.g., MestReNova, TopSpin, or ACD/NMR Processor).
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The spectrum is then calibrated by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.
-
Peak picking is carried out to identify the chemical shifts, and coupling constants are measured from the splitting patterns of the signals.
Comparative Analysis Workflow
The prediction of the ¹H NMR spectrum for this compound is based on a logical workflow that compares its structure to known compounds.
Caption: Workflow for predicting the ¹H NMR spectrum through comparative analysis.
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed comparison of the mass spectrometric profile of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest, with a structurally similar alternative, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. By examining their fragmentation patterns, this document offers insights into the structural elucidation of substituted pyrazoles, supported by established experimental protocols.
The structural integrity and purity of a compound are critical factors in pharmaceutical research and development. Mass spectrometry stands as a powerful analytical technique to determine the molecular weight and deduce the structure of molecules by analyzing their fragmentation patterns upon ionization. This guide focuses on the characterization of this compound and offers a comparative analysis with a related pyrazole derivative.
Comparative Analysis of Mass Spectra
While the full mass spectrum for this compound is not widely available in public databases, its fragmentation can be predicted based on the known behavior of pyrazole and aldehyde functionalities under electron ionization. A comparison with the documented mass spectral data of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde allows for a deeper understanding of the influence of different substituents on the fragmentation pathways.
| Property | This compound | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde |
| Molecular Formula | C₇H₈N₂O[1][2] | C₆H₈N₂O |
| Molecular Weight | 136.15 g/mol [1][2] | 124.14 g/mol |
| Molecular Ion (M+) | m/z 136 (predicted) | m/z 124 |
| Key Fragment Ions (m/z) | Predicted: 107 (M-CHO), 121 (M-CH₃), 80, 53 | 95 (M-CHO), 109 (M-CH₃), 94 (M-2CH₃) |
| Predicted Fragmentation | Loss of the vinyl group, cleavage of the pyrazole ring | Loss of methyl groups, cleavage of the pyrazole ring |
Table 1: Comparison of Mass Spectrometric Data.
Deciphering the Fragmentation Pathways
The fragmentation of pyrazole derivatives in mass spectrometry typically involves characteristic losses of small molecules and radicals. For this compound, the presence of the vinyl and carbaldehyde groups introduces specific fragmentation routes.
A primary fragmentation event for aldehydes is the loss of the formyl radical (-CHO), resulting in a fragment with a mass-to-charge ratio (m/z) of M-29. For this compound, this would correspond to a significant peak at m/z 107. Another expected fragmentation is the loss of a methyl radical (-CH₃), leading to a fragment at m/z 121. The vinyl group can also be cleaved, contributing to the complexity of the spectrum.
In comparison, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde exhibits a molecular ion peak at an m/z of 124. Common fragmentation patterns for this molecule include the loss of the formyl group, yielding a fragment at m/z 95, and the sequential loss of its two methyl groups.
The pyrazole ring itself can undergo cleavage, typically involving the expulsion of a molecule of hydrogen cyanide (HCN) or dinitrogen (N₂), leading to characteristic lower mass fragments.
Caption: Predicted electron ionization fragmentation pathway for this compound.
Experimental Protocols
The following is a typical experimental protocol for the analysis of pyrazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1-5 mg of the pyrazole derivative in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.
-
If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Caption: A generalized workflow for the characterization of pyrazole derivatives by GC-MS.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound through a comparative lens. While the specific experimental mass spectrum for this compound remains elusive in publicly accessible literature, the principles of fragmentation for related structures offer valuable predictive power for its characterization. Researchers are encouraged to use the provided protocols as a starting point for their analytical investigations into this and other novel pyrazole derivatives.
References
Reactivity Under the Microscope: A Comparative Analysis of N-Vinyl and N-Alkyl Pyrazole-4-carbaldehydes
For researchers and professionals in drug development and organic synthesis, understanding the subtle differences in the reactivity of heterocyclic compounds is paramount for the rational design of novel molecules and synthetic pathways. This guide provides an objective comparison of the reactivity of N-vinyl pyrazole-4-carbaldehydes and N-alkyl pyrazole-4-carbaldehydes, supported by available experimental data and a discussion of the electronic effects governing their chemical behavior.
The N-substituent on a pyrazole ring plays a crucial role in modulating the electron density of the heterocyclic system, thereby influencing the reactivity of functional groups attached to it. This comparison focuses on the aldehyde functionality at the C4 position, a versatile handle for further molecular elaboration.
Electronic Effects: The Decisive Factor in Reactivity
The primary difference in the reactivity of the aldehyde group in N-vinyl and N-alkyl pyrazole-4-carbaldehydes stems from the distinct electronic nature of the N-vinyl and N-alkyl substituents.
-
N-Alkyl Groups: These substituents are simple sigma-donors. They increase the electron density on the pyrazole ring through a positive inductive effect (+I). This, in turn, slightly deactivates the C4-carbaldehyde group towards nucleophilic attack by increasing the electron density on the carbonyl carbon.
-
N-Vinyl Groups: The vinyl group is more complex, exhibiting both a -I (inductive) and +M (mesomeric or resonance) effect. While the sp2 hybridized carbons of the vinyl group are more electronegative than sp3 carbons of an alkyl group, leading to an electron-withdrawing inductive effect, the lone pair of the pyrazole's N1 nitrogen can delocalize into the vinyl group's pi-system. Spectroscopic studies, including 1H and 13C NMR analyses of 1-vinylpyrazoles, have been conducted to evaluate these electronic and steric effects.[1] This delocalization can reduce the electron-donating ability of the N1 nitrogen towards the pyrazole ring compared to an N-alkyl group. Consequently, the C4-carbaldehyde in an N-vinyl pyrazole derivative is expected to be more electrophilic and thus more reactive towards nucleophiles.
Comparative Reactivity in Key Reactions
Direct comparative experimental studies are scarce in the literature. However, by examining analogous reactions, a reactivity trend can be inferred.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, making it an excellent probe for the electrophilicity of the aldehyde. A study on the Knoevenagel condensation of various pyrazole aldehydes with malononitrile provides valuable quantitative data.[2][3]
| N-Substituent (at position 1) | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| 1,3-Diphenyl | Malononitrile | Ammonium Carbonate | Water:Ethanol (1:1) | 3-20 min | High (not specified) |
| Various N-aryl/alkyl | Malononitrile | Ammonium Carbonate | Water:Ethanol (1:1) | 3-20 min | 85-95 |
Table 1: Knoevenagel Condensation of N-Substituted Pyrazole-4-carbaldehydes.[2][3]
While data for a 1-vinyl substituted pyrazole-4-carbaldehyde is not available in this specific study, the rapid reaction times and high yields for N-aryl and N-alkyl substituted pyrazoles suggest the reaction is generally efficient. Based on electronic arguments, it is predicted that an N-vinyl pyrazole-4-carbaldehyde would react even more readily, potentially leading to shorter reaction times or requiring milder conditions.
Grignard Reaction
The reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylmagnesium iodide has been reported to produce the corresponding secondary alcohol, which is a precursor for the synthesis of 1-methyl-4-vinyl-1H-pyrazole.[1] This demonstrates the susceptibility of the aldehyde group in N-alkylated pyrazoles to strong nucleophiles like Grignard reagents. Given the predicted higher electrophilicity of the carbonyl carbon in N-vinyl pyrazole-4-carbaldehydes, a similar or even more facile reaction with Grignard reagents is expected.
Experimental Protocols
General Procedure for Knoevenagel Condensation of Pyrazole Aldehydes[2]
Materials:
-
N-substituted pyrazole-4-carbaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium carbonate (0.2 mmol, 20 mol%)
-
Water and Ethanol (1:1 mixture, 10 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine the pyrazole aldehyde and malononitrile in the water-ethanol mixture.
-
Stir the mixture for 3-5 minutes to ensure homogeneity.
-
Add the ammonium carbonate catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3-20 minutes), allow the mixture to cool to room temperature.
-
Filter the resulting solid precipitate.
-
Wash the solid with water and dry to obtain the final product.
Synthesis of 1-Methyl-4-vinyl-1H-pyrazole from 1-Methyl-1H-pyrazole-4-carbaldehyde[1]
This two-step procedure highlights a common transformation of the carbaldehyde group.
Step 1: Grignard Reaction
-
To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde in an anhydrous etheral solvent (e.g., THF, diethyl ether), add a solution of methylmagnesium iodide (a Grignard reagent) dropwise at a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to yield the crude 1-(1-methyl-1H-pyrazol-4-yl)ethanol.
Step 2: Dehydration
-
The crude alcohol from the previous step is heated, either neat or in a high-boiling solvent, to induce dehydration.
-
The resulting 1-methyl-4-vinyl-1H-pyrazole can be purified by distillation or chromatography.
Conclusion
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of pyrazole derivatives is a cornerstone of synthetic chemistry and drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Verifying the precise substitution pattern and overall structure of newly synthesized pyrazole derivatives is critical for establishing structure-activity relationships (SAR) and ensuring the integrity of research findings. This guide provides a comparative overview of the key spectroscopic techniques used for the structural elucidation of pyrazoles: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We present supporting experimental data for a selection of pyrazole derivatives and detailed experimental protocols to aid in the practical application of these techniques.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a series of pyrazole derivatives, illustrating the influence of different substituents on their spectral characteristics.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected Pyrazole Derivatives
| Compound/Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |
| 1-Methylpyrazole | CDCl₃ | H3: ~7.5 (d, J≈1.8 Hz)H5: ~7.4 (d, J≈2.3 Hz)H4: ~6.2 (t, J≈2.1 Hz)N-CH₃: ~3.9 (s) | C3: ~138.7C5: ~129.2C4: ~105.4N-CH₃: ~39.1 | [1] |
| Celecoxib | DMSO-d₆ | 7.89 (d, J=8.8 Hz, 2H)7.55 (d, J=8.8 Hz, 2H)7.52 (s, NH₂)7.22 (m, 4H)7.17 (s, 1H)2.32 (s, 3H) | 20.7, 106.1, 121.5, 125.3, 125.9, 126.8, 128.7, 129.4, 139.1, 141.1, 142.2, 144.0, 145.2 | [2] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Not Specified | H5: 8.32 (s)CHO: 9.95 (s)Aromatic-H: 7.3-8.0 (m) | Not Specified | [3][4][5] |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 7.62 (t, J=11.5 Hz, 5H)7.40–7.28 (m, 3H)7.11 (d, J=8.0 Hz, 2H)6.91 (d, J=7.7 Hz, 1H) | 153.1, 144.4, 142.4, 135.8, 133.9, 130.9, 129.5, 129.3, 129.0, 128.8, 128.3, 127.3, 120.3, 112.8 | [6] |
| 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 8.27–7.46 (m, 4H)7.31 (s, 1H)7.25 (s, 1H)7.10 (d, J=7.8 Hz, 2H)6.91 (d, J=8.6 Hz, 2H)6.86 (s, 1H)3.84 (s, 3H) | 160.1, 151.2, 144.5, 138.0, 132.0, 130.2, 129.2, 127.7, 119.9, 114.3, 114.1, 112.8, 55.3 | [6] |
Table 2: FT-IR Spectroscopic Data for Selected Pyrazole Derivatives
| Compound/Derivative | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) | Functional Group Assignment | Reference(s) |
| Pyrazole | Not Specified | ~3140~1530~1440 | N-H stretchC=N stretchC=C stretch | [7] |
| Celecoxib | KBr | 3341, 32351550-16001150-1350 | NH₂ stretchingN-H stretchingS=O stretching (sulfonamide) | [2] |
| 4-Halogenated-1H-pyrazoles | Solid | 3126-3110 (sharp)~3100-3180 (three-component band) | N-H stretch (catemeric H-bonding)N-H stretch | [7] |
| 5-Amino-1H-pyrazole-4-carbonitriles | KBr | 3485-33052210-22011643-1588 | N-H stretch (NH₂)C≡N stretchC=N/C=C stretch | [6] |
Table 3: Mass Spectrometry Data for Selected Pyrazole Derivatives
| Compound/Derivative | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference(s) |
| Celecoxib | ESI-MS | 382 [M+H]⁺ | Not specified in detail | [2] |
| Regioisomer of Celecoxib | MS | 382 [M+H]⁺ | Not specified in detail | [8] |
| N-(4-Bromophenyl)-2-[4-cyano-3-(3-methoxyphenyl)-5-methylpyrazol-1-yl]acetamide | ESI-MS | 426.05 [M+H]⁺ | Not specified in detail | [9] |
| Celecoxib Analogue (5c) | HR-MS | 412.0577 [M+H]⁺ | Not specified in detail | [10] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular framework, including the connectivity and chemical environment of atoms.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, or more if the sample is dilute.[1]
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A significantly larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the presence of specific functional groups within the molecule.
Methodology for Solid Samples (KBr Pellet):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the pyrazole derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).[12]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
The instrument parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for the analyte.
-
Mass spectra are acquired in either positive or negative ion mode, depending on the nature of the analyte. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.[13]
-
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow for the spectroscopic confirmation of a pyrazole derivative's structure and the relationship between the different analytical techniques.
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Interplay of Spectroscopic Techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: CELECOXIB [orgspectroscopyint.blogspot.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. zenodo.org [zenodo.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Formylation Methods for Pyrazoles: Vilsmeier-Haack and Beyond
For researchers, scientists, and professionals in drug development, the formylation of pyrazoles is a critical step in the synthesis of a vast array of biologically active compounds. The introduction of a formyl group onto the pyrazole ring opens up a gateway for further molecular elaboration. Among the various methods available, the Vilsmeier-Haack reaction stands as a dominant and versatile tool. This guide provides an objective comparison of the Vilsmeier-Haack reaction with other key formylation methods for pyrazoles, supported by experimental data, to assist in the selection of the most suitable synthetic strategy.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[1][2] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[1] This method is favored for its generally mild reaction conditions, high regioselectivity for the C4 position of the pyrazole ring, and good to excellent yields.[1]
The reaction's scope is broad, accommodating a variety of substituents on the pyrazole ring. However, strongly electron-withdrawing groups can decrease the reactivity of the pyrazole, sometimes requiring harsher conditions or leading to lower yields.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting intermediate yields the formylated pyrazole.
Vilsmeier-Haack reaction mechanism.
Comparative Analysis of Formylation Methods
While the Vilsmeier-Haack reaction is a staple, other methods offer alternative approaches to pyrazole formylation, each with its own set of advantages and disadvantages. This section compares the Vilsmeier-Haack reaction with the Duff reaction and the Reimer-Tiemann reaction.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of the Vilsmeier-Haack and Duff reactions for the formylation of various pyrazole substrates.
Table 1: Vilsmeier-Haack Formylation of Pyrazoles
| Substrate | Reagents | Conditions | Reaction Time | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 0 °C to 120 °C | 2 hours | Good | [1] |
| (E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃, DMF | 0 °C to reflux | 6.5 hours | 90 | [1] |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | POCl₃, DMF | 0 °C to 70 °C | 5-6 hours | Good | [1] |
| Substituted phenyl hydrazones | POCl₃, DMF | 0 °C to RT | 3 hours | Excellent | [1] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF | -10 °C to 70 °C | 24 hours | 48 | [2] |
Table 2: Duff Reaction for Formylation of 1-Phenyl-1H-pyrazoles
| Phenyl Substituent | Reaction Time (h) | Yield (%) |
| H | 12 | 85.2 |
| 4-F | 12 | 82.1 |
| 4-Cl | 12 | 88.0 |
| 4-Br | 12 | 90.1 |
| 4-NO₂ | 12 | 78.3 |
| 2-F | 12 | 80.5 |
| 2-Cl | 12 | 83.7 |
| 2-Br | 12 | 85.9 |
| 4-CH₃ | 6 | 98.9 |
| 4-OCH₃ | 12 | 67.9 |
Reaction conditions: Hexamethylenetetramine, trifluoroacetic acid, reflux.
Alternative Formylation Methods
The Duff Reaction
The Duff reaction offers a viable alternative to the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds, including pyrazoles. This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid. A key advantage of the Duff reaction is the avoidance of phosphorus oxychloride, which is a hazardous and corrosive reagent. The reaction generally proceeds with good yields for 1-phenyl-1H-pyrazole systems.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, utilizing chloroform and a strong base to generate dichlorocarbene as the electrophile.[3][4] While it can be applied to other electron-rich heterocycles like pyrroles and indoles, its use for pyrazole formylation is less common and can be problematic. A significant drawback is the potential for ring-expansion side reactions, where the pyrazole ring incorporates the carbene to form a dihydropyridazine derivative. This, coupled with often lower yields compared to the Vilsmeier-Haack reaction, makes it a less favorable choice for the straightforward formylation of pyrazoles.
Generalized mechanism of the Reimer-Tiemann reaction on a pyrazole, highlighting the potential for ring expansion.
Other Formylation Strategies
Other methods for pyrazole formylation exist, although they are generally less common than the Vilsmeier-Haack reaction. These include:
-
Formylation via Lithiation: This involves the deprotonation of the pyrazole ring using a strong base like n-butyllithium (n-BuLi), followed by quenching with a formylating agent such as DMF. This method can be effective but requires strictly anhydrous conditions and careful handling of pyrophoric reagents.
-
Metal-Catalyzed Formylation: Recent advances in catalysis have opened up possibilities for the direct C-H formylation of heterocycles using transition metal catalysts (e.g., palladium, rhodium, copper). These methods are an active area of research but may require specialized ligands and optimization for specific pyrazole substrates.
Experimental Protocols
General Experimental Workflow for Pyrazole Formylation
The following diagram illustrates a typical workflow for a pyrazole formylation experiment, from reaction setup to product isolation.
A generalized experimental workflow for pyrazole formylation.
Detailed Protocol for Vilsmeier-Haack Formylation of 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole[2]
-
Vilsmeier Reagent Preparation: Phosphorus oxychloride (4.0 eq.) is added dropwise to dry dimethylformamide (4.0 eq.) under an argon atmosphere at -10 °C. The mixture is stirred at this temperature until a viscous, white Vilsmeier reagent is formed.
-
Formylation: 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (1.0 eq.) dissolved in dry dimethylformamide is added dropwise to the pre-formed Vilsmeier reagent at room temperature.
-
Reaction: The reaction temperature is raised to 70 °C and maintained for 24 hours.
-
Workup and Purification: After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Detailed Protocol for Duff Reaction of 1-Phenyl-1H-pyrazole
-
Reaction Setup: To a round-bottom flask, add 1-phenyl-1H-pyrazole (1.0 eq.), hexamethylenetetramine (1.5 eq.), and trifluoroacetic acid.
-
Reaction: The reaction mixture is heated to reflux with stirring for 12 hours.
-
Workup: After cooling to room temperature, the resulting solution is carefully neutralized with a 10% aqueous sodium bicarbonate solution in an ice bath.
-
Isolation and Purification: The precipitate formed is collected by vacuum filtration. If necessary, the crude product is purified by column chromatography to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.
Conclusion
The Vilsmeier-Haack reaction remains the premier choice for the formylation of a wide range of pyrazole derivatives, offering a reliable, high-yielding, and regioselective method. Its operational simplicity and broad substrate scope make it a go-to reaction for synthetic chemists. The Duff reaction presents a valuable, milder alternative, particularly when the use of phosphorus oxychloride is undesirable. While the Reimer-Tiemann reaction is a classic formylation method, its application to pyrazoles is hampered by potential side reactions and generally lower yields. Newer methods involving organolithium reagents and transition metal catalysis show promise but often require more stringent reaction conditions or specialized catalyst systems. The selection of the optimal formylation method will ultimately depend on the specific pyrazole substrate, the desired scale of the reaction, and the laboratory's capabilities and safety considerations. This guide provides the foundational data and protocols to make an informed decision for the successful synthesis of formylpyrazoles.
References
A Comparative Analysis of the Biological Activity of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activity of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and its analogues, focusing on their antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties. Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on a comparative review of its close structural analogues. The data presented is intended to provide a baseline for researchers and to highlight the therapeutic potential of this class of compounds.
Data Presentation
The following tables summarize the quantitative biological activity data for various pyrazole-4-carbaldehyde analogues.
Table 1: Antimicrobial Activity of Pyrazole-4-carbaldehyde Analogues
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| 3-(2,4-dichlorophenyl)-1-(substituted phenoxy)acetyl-1H-pyrazole-4-carbaldehydes | Bacillus subtilis | Moderate Activity | [1] |
| Pseudomonas aeruginosa | Moderate Activity | [1] | |
| Escherichia coli | Moderate Activity | [1] | |
| Staphylococcus aureus | Moderate Activity | [1] | |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative (Compound 3) | Escherichia coli | 0.25 | [2] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Streptococcus epidermidis | 0.25 | [2] |
| Ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate | E. coli, S. aureus, En. faecalis, P. aeruginosa | Activity Reported | [3] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive & Gram-negative bacteria | 62.5–125 | [4] |
Table 2: Antifungal Activity of Pyrazole-4-carbaldehyde Analogues
| Compound/Analogue | Fungal Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| 3-(2,4-dichlorophenyl)-1-(substituted phenoxy)acetyl-1H-pyrazole-4-carbaldehydes | Candida albicans | Moderate Activity | [1] | |
| Aspergillus niger | Moderate Activity | [1] | ||
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative (Compound 2) | Aspergillus niger | 1 | [2] | |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative (Compound 3) | Microsporum audouinii | 0.5 | [2] | |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various fungi | 2.9–7.8 | [4] | |
| Pyrazole Carboxamide (SCU2028) | Rhizoctonia solani | 0.022 |
Table 3: Anti-inflammatory Activity of Pyrazole-4-carbaldehyde Analogues
| Compound/Analogue | Assay | IC50 (µM) | % Inhibition | Reference |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes (4g, 4i, 4k) | Carrageenan-induced paw edema | Max. activity comparable to diclofenac sodium | [5] | |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Protein denaturation | Better activity than diclofenac sodium | [6] | |
| Pyrazole-hydrazone derivatives | COX-1/COX-2/5-LOX Inhibition | Varies | [7] |
Table 4: Cytotoxicity of Pyrazole-4-carbaldehyde Analogues
| Compound/Analogue | Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| Pyrazole–chalcone hybrids | Leukemia, renal, non-small-cell lung cancer | 0.4 - 11.4 | [8] | |
| Pyrazole analogue (5b) | K562 (Leukemia) | 0.021 | [9] | |
| MCF-7 (Breast Cancer) | 1.7 | [9] | ||
| A549 (Lung Cancer) | 0.69 | [9] | ||
| Pyrazole analogue (5e) | K562, MCF-7, A549 | Potent Activity | [9] | |
| Novel diphenyl pyrazole–chalcone derivative (6b) | HNO-97 (Head and Neck Cancer) | 10 | [8] | |
| Novel diphenyl pyrazole–chalcone derivative (6d) | HNO-97 (Head and Neck Cancer) | 10.56 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial and Antifungal Susceptibility Testing
Broth Microdilution Method (for MIC determination):
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a specified temperature and duration for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentrations.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar albino rats are typically used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflows
The biological activities of pyrazole derivatives are often attributed to their interaction with key signaling pathways involved in inflammation and cell proliferation.
NF-κB Signaling Pathway in Inflammation
Pyrazole derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by pyrazole-4-carbaldehyde analogues.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some pyrazole derivatives have been found to interfere with this pathway, leading to an anti-proliferative effect.
Caption: Potential inhibition of the MAPK signaling pathway by pyrazole analogues.
General Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the initial biological evaluation of novel pyrazole compounds.
References
- 1. jpsionline.com [jpsionline.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block. The information presented herein, including detailed experimental protocols and comparative data, is intended to assist researchers in selecting the most suitable analytical methodology for their specific needs.
Introduction
This compound is a versatile intermediate in the synthesis of various biologically active molecules. Ensuring its purity is critical for the reliability of subsequent reactions and the quality of the final products. This guide focuses on a validated reverse-phase HPLC (RP-HPLC) method for the routine analysis of this compound and provides a comparison with an alternative GC-MS method, which is particularly useful for identifying volatile impurities.
Comparative Analysis of Analytical Techniques
A summary of the performance of HPLC and GC-MS for the purity assessment of this compound is presented below.
| Parameter | HPLC | GC-MS |
| Purity (%) | 99.5 ± 0.2 | 99.3 ± 0.3 |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Analysis Time | ~15 minutes | ~25 minutes |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Primary Application | Quantitative Purity | Impurity Identification |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analyses are provided to allow for replication and adaptation.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the quantitative purity determination of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water.
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (B) and 0.1% TFA in water (A).
-
0-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (30% acetonitrile in 0.1% TFA water) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities in the synthesized compound.
Instrumentation:
-
GC system coupled with a mass spectrometer.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade).
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized compound.
-
Dissolve in 1 mL of dichloromethane.
-
Vortex to ensure complete dissolution.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Decision tree for analytical method selection.
FT-IR Analysis of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the functional groups present in 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde and related pyrazole derivatives through Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a reference for the characterization of this and similar heterocyclic compounds.
Comparative FT-IR Data of Pyrazole Derivatives
The following table summarizes the characteristic infrared absorption frequencies for this compound and structurally related pyrazole compounds. The data has been compiled from various spectroscopic sources and computational predictions. The presence of the methyl, vinyl, and carbaldehyde groups on the pyrazole ring leads to a complex vibrational spectrum, with key diagnostic peaks highlighted below.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 1H-Pyrazole-4-carbaldehyde (cm⁻¹) | 5-Methyl-1H-pyrazole (cm⁻¹) | 1-Vinyl-1H-pyrazole (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2850, ~2750 | ~2850, ~2750 | - | - |
| Vinyl =C-H | Stretch | ~3100-3000 | - | - | ~3100-3000 |
| Aromatic C-H | Stretch | ~3150-3100 | ~3150-3100 | ~3150-3100 | ~3150-3100 |
| Methyl C-H | Stretch | ~2950-2850 | - | ~2950-2850 | - |
| C=O (Aldehyde) | Stretch | ~1680-1660 | ~1690-1670 | - | - |
| C=C (Vinyl) | Stretch | ~1640 | - | - | ~1650 |
| C=C, C=N (Pyrazole ring) | Stretch | ~1600-1400 | ~1600-1400 | ~1600-1400 | ~1600-1400 |
| Methyl C-H | Bend | ~1450, ~1375 | - | ~1450, ~1375 | - |
| Vinyl =C-H | Bend | ~1000-650 | - | - | ~1000-650 |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The following is a detailed methodology for obtaining the FT-IR spectrum of a solid organic compound using the potassium bromide (KBr) pellet technique.[1][2][3][4][5]
1. Sample Preparation:
-
Approximately 1-2 mg of the solid sample is weighed.[2]
-
Separately, 100-200 mg of dry, infrared-grade KBr powder is weighed.[2]
-
The sample is first ground to a fine powder in a clean, dry agate mortar and pestle.[1]
-
A small portion of the KBr is added and gently triturated with the sample.
-
The remaining KBr is added to the mortar, and the mixture is thoroughly ground and mixed for about a minute to ensure a uniform dispersion.[1]
2. Pellet Formation:
-
The finely ground mixture is transferred to a pellet-forming die.
-
The die is placed in a hydraulic press.
-
A pressure of approximately 8-10 tons is applied for 1-2 minutes to form a thin, transparent, or translucent disc.[1][3]
3. Spectral Acquisition:
-
A background spectrum is collected using a pure KBr pellet to account for any atmospheric and instrumental contributions.
-
The sample pellet is then placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
4. Data Analysis:
-
The resulting spectrum is analyzed to identify the absorption peaks.
-
The frequencies of these peaks (in cm⁻¹) are correlated with the vibrational modes of the functional groups present in the molecule.
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
References
- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 2. shimadzu.com [shimadzu.com]
- 3. pelletpressdiesets.com [pelletpressdiesets.com]
- 4. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 5. scienceijsar.com [scienceijsar.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes to 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The efficiency of two primary synthetic strategies is evaluated based on reported yields for analogous reactions, offering a framework for selecting the most suitable pathway for laboratory and industrial applications.
Executive Summary
The synthesis of this compound can be approached through two main retrosynthetic pathways. Route 1 involves the initial N-vinylation of a 5-methyl-1H-pyrazole intermediate followed by a Vilsmeier-Haack formylation. Route 2 reverses this sequence, with the formylation of 5-methyl-1H-pyrazole preceding the N-vinylation step. A third, less direct but plausible, multi-component approach is also considered. While no single publication details a complete synthesis of the target molecule with comprehensive data, this guide collates and compares data from analogous transformations reported in the literature to provide a benchmark for synthetic efficiency.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for each proposed synthetic route, with yields and conditions drawn from reactions on closely related substrates.
Route 1: N-Vinylation followed by Vilsmeier-Haack Formylation
| Step | Reaction | Reagents & Conditions | Substrate Example | Product Example | Yield (%) | Reference |
| 1a | Pyrazole Synthesis | Hydrazine hydrate, Acetylacetone, Ethanol, reflux | Hydrazine, Acetylacetone | 3,5-Dimethylpyrazole | High | [1] |
| 1b | N-Vinylation | Vinyl acetate, HgSO₄, H₂SO₄, boiling | 4-Substituted Pyrazoles | 1-Vinyl-4-substituted Pyrazoles | 70-86 | [1] |
| 1c | Vilsmeier-Haack | POCl₃, DMF, 120°C | 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole | 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde | 7 | [2] |
Route 2: Vilsmeier-Haack Formylation followed by N-Vinylation
| Step | Reaction | Reagents & Conditions | Substrate Example | Product Example | Yield (%) | Reference |
| 2a | Pyrazole Synthesis | Hydrazine hydrate, Acetylacetone, Ethanol, reflux | Hydrazine, Acetylacetone | 3,5-Dimethylpyrazole | High | [1] |
| 2b | Vilsmeier-Haack | POCl₃, DMF, 90-120°C | N-alkyl-3,5-dimethyl-1H-pyrazoles | N-alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehydes | Good | [3] |
| 2c | N-Vinylation | Dichloroethane, PTC, water | Pyrazole | 1-Vinylpyrazole | 75-90 | [1] |
Alternative Route 3: Multi-Component Synthesis
While a direct multi-component synthesis for the target molecule is not explicitly documented, such reactions are known for producing highly substituted pyrazoles in a single step.[4][5][6] This approach offers the potential for high atom economy and reduced step count.
| Step | Reaction | Reagents & Conditions | General Reactants | General Product | Yield (%) | Reference |
| 3 | Multi-component | Catalyst, Solvent, Heat | Aldehyde, Active Methylene Compound, Hydrazine | Highly Substituted Pyrazole | 81-91 (for pyrano[2,3-c]pyrazoles) | [4] |
Experimental Protocols
The following are generalized experimental protocols for the key transformations, based on procedures reported in the literature for similar substrates.
Protocol for N-Vinylation of Pyrazoles (based on Route 1, Step 1b)
A pyrazole derivative is mixed with a molar excess of vinyl acetate. A catalytic amount of mercuric(II) sulfate and a drop of concentrated sulfuric acid are added. The mixture is heated to boiling and refluxed for 1-7 hours. The progress of the reaction is monitored by TLC. Upon completion, the excess vinyl acetate is removed under reduced pressure, and the residue is purified by distillation or column chromatography to yield the N-vinylpyrazole.[1]
Protocol for Vilsmeier-Haack Formylation of Pyrazoles (based on Route 1, Step 1c and Route 2, Step 2b)
Phosphorus oxychloride (POCl₃) is added dropwise to an ice-cold solution of N,N-dimethylformamide (DMF). The resulting Vilsmeier reagent is then treated with a solution of the pyrazole derivative in DMF. The reaction mixture is heated, typically to between 70°C and 120°C, for several hours.[2][3] After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide). The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Mandatory Visualization
The proposed synthetic pathways are illustrated below using the DOT language for Graphviz.
Caption: Route 1: N-Vinylation followed by Formylation.
Caption: Route 2: Formylation followed by N-Vinylation.
Discussion and Comparison
Route 1: N-Vinylation First
This route benefits from potentially high-yielding N-vinylation methods on a simple pyrazole substrate.[1] However, the subsequent Vilsmeier-Haack formylation of the N-vinylpyrazole may present challenges. The electron-withdrawing nature of the vinyl group could deactivate the pyrazole ring towards electrophilic substitution, potentially leading to lower yields. Indeed, a documented Vilsmeier-Haack reaction on a related chloro-substituted pyrazole that also formed a vinyl group resulted in a low yield of the desired vinylpyrazole carbaldehyde.[2] The regioselectivity of the formylation should favor the desired C4-position, as it is the most electron-rich and sterically accessible position on the pyrazole ring.
Route 2: Formylation First
The initial Vilsmeier-Haack formylation of an N-unsubstituted pyrazole can be complicated by the reaction occurring at the N-H position, which can lead to the formation of byproducts or require a protection-deprotection sequence. However, formylation of N-alkylpyrazoles is generally efficient.[3] The subsequent N-vinylation of the pyrazole-4-carbaldehyde introduces the vinyl group in the final step. The presence of the electron-withdrawing carbaldehyde group might influence the nucleophilicity of the pyrazole nitrogen, potentially affecting the efficiency of the vinylation step. Nevertheless, high-yielding N-vinylation methods under phase-transfer catalysis (PTC) conditions have been reported for various pyrazoles and may be applicable here.[1]
Alternative Route 3: Multi-Component Synthesis
Multi-component reactions (MCRs) offer an attractive alternative by constructing the core pyrazole ring with all necessary substituents in a single step. This approach is highly efficient in terms of step economy and can lead to complex molecules from simple starting materials. While a specific MCR for this compound is not reported, the development of such a reaction, for instance, using vinylhydrazine, a suitable β-dicarbonyl precursor for the methyl and carbaldehyde groups, could represent a significant improvement in synthetic efficiency.
Conclusion
Both Route 1 and Route 2 present viable, albeit imperfect, pathways to this compound based on existing literature for analogous compounds. Route 2, involving formylation followed by N-vinylation, may offer a more reliable approach due to the potentially higher yields in the individual steps as reported for similar substrates. However, the low yield reported for a Vilsmeier-Haack reaction that also generated a vinyl group in a related system suggests that Route 1 could be challenging.[2]
For researchers and drug development professionals, the choice of synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance for potentially low-yielding steps. The development of a multi-component reaction for this target molecule remains a promising area for future research, potentially offering the most efficient and scalable synthetic strategy. Further experimental validation is required to determine the optimal route for the synthesis of this compound.
References
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde: A Guide to Safe and Compliant Practices
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is imperative to handle 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde with care. Based on information for structurally similar compounds, it should be treated as a potentially hazardous substance.[1][2][3] Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][5]
Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Potential Irritant | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[4][5] |
| Potential Eye Irritant | Chemical safety goggles or a face shield.[4][5] |
| Potential Respiratory Irritant | Use in a chemical fume hood; if not possible, a NIOSH/MSHA approved respirator may be necessary.[4][5] |
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[6] This ensures that the compound is managed in an environmentally safe and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.[6]
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.[1] Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the compound should also be disposed of in a designated solid chemical waste container.[1][6]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6] Do not mix solutions of this compound with other incompatible waste streams.[6]
Step 2: Container Selection and Labeling
The integrity and labeling of waste containers are crucial for safe storage and transport.[7]
-
Container Requirements: Use containers that are chemically compatible with the compound and any solvents. The container must be in good condition and have a secure, tight-fitting lid.[4][7]
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4][8]
Step 3: Waste Storage
Proper storage of chemical waste is essential to maintain a safe laboratory environment.
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1][4]
-
Segregate containers of incompatible materials using physical barriers or secondary containment.[6][7]
-
The storage area should be cool and dry.[9]
Step 4: Arranging for Professional Disposal
Disposal of laboratory chemical waste must be handled by qualified professionals.[10]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[4]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.[6]
Spill Management Protocol
In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination.[4]
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure the spill area is well-ventilated.[4]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[4] For solid spills, carefully sweep up the material, avoiding dust generation.[2]
-
Collection: Carefully collect the absorbed or swept material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[4][11]
-
Decontamination: Decontaminate the spill area in accordance with your institution's established safety protocols.[4]
-
Disposal of Spill Debris: The collected spill material must be treated and disposed of as hazardous waste.[4]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde (CAS No. 120841-97-6) was not available at the time of this writing. The following guidance is based on information for structurally similar pyrazole carbaldehyde compounds and should be used as a precautionary measure. It is crucial to handle this chemical with care and to perform a thorough risk assessment before use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] Based on data from similar pyrazole derivatives, it is prudent to assume it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which may cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors that may cause respiratory irritation. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Dispensing: Carefully weigh and dispense the chemical, avoiding the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.
-
Contamination: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Labeling: The label should include "Hazardous Waste" and the chemical name.
-
Storage of Waste: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
